2-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-methyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAFTUOIPKKJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627516 | |
| Record name | 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18678-13-2 | |
| Record name | 2-Methylthieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thienopyrimidine scaffold is a core structural motif in a variety of biologically active molecules. This document details the primary synthetic pathways from readily available aminothiophene precursors, with a focus on practical and efficient laboratory-scale preparation. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to aid researchers in the synthesis and characterization of this target molecule.
Introduction
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention from the scientific community due to their diverse pharmacological activities. The structural similarity of the thienopyrimidine core to endogenous purines allows for interaction with a wide range of biological targets, including kinases and other enzymes. The 2-methyl substituted analog, this compound, serves as a crucial intermediate in the synthesis of more complex bioactive molecules. This guide will focus on the most common and efficient synthetic routes to this compound, starting from aminothiophene derivatives, which are typically prepared via the versatile Gewald reaction.
Synthetic Pathways
The synthesis of this compound from aminothiophene precursors can be primarily achieved through two reliable routes. Both pathways begin with a substituted 2-aminothiophene, most commonly an ethyl 2-aminothiophene-3-carboxylate.
Route A: The Oxazinone Intermediate Pathway
This is a widely employed two-step method that proceeds through a stable 2-methyl-4H-thieno[3,2-d][1][2]oxazin-4-one intermediate.
-
Step 1: Formation of 2-methyl-4H-thieno[3,2-d][1][2]oxazin-4-one. The initial step involves the cyclization of an ethyl 2-aminothiophene-3-carboxylate with acetic anhydride. The reaction is typically carried out by refluxing the aminothiophene in an excess of acetic anhydride, which acts as both the acetylating agent and the solvent.
-
Step 2: Aminolysis of the Oxazinone Intermediate. The isolated oxazinone is subsequently reacted with a source of ammonia, such as aqueous or alcoholic ammonia, or ammonium acetate in a suitable solvent, to yield the final this compound. This step involves the ring-opening of the oxazinone by ammonia followed by recyclization to form the pyrimidinone ring.
Route B: The Acetamido-carboxamide Cyclization Pathway
This alternative two-step route involves the formation and subsequent cyclization of a 2-acetamidothiophene-3-carboxamide intermediate.
-
Step 1: Formation of 2-acetamidothiophene-3-carboxamide. The starting ethyl 2-aminothiophene-3-carboxylate is first acetylated at the 2-amino position using an acetylating agent like acetyl chloride or acetic anhydride. The resulting ester is then converted to the corresponding primary amide by treatment with ammonia.
-
Step 2: Intramolecular Cyclization. The 2-acetamidothiophene-3-carboxamide intermediate is then induced to cyclize, typically by heating in a high-boiling point solvent or by using a dehydrating agent, to afford the target thienopyrimidinone.
The following diagram illustrates the general synthetic workflow.
References
An In-depth Technical Guide to 2-methylthieno[3,2-d]pyrimidin-4(3H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 2-methylthieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and synthesis.
Chemical Properties and Structure
This compound is a fused heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring. The presence of both sulfur and nitrogen atoms in its bicyclic core, along with a methyl substituent and a keto group, imparts a unique combination of physicochemical properties that are of interest for potential biological activity. Thienopyrimidine derivatives, in general, have garnered significant attention for their diverse pharmacological activities, including their roles as kinase inhibitors and anticancer agents.[1][2]
Structural Information
The chemical structure of this compound is characterized by the systematic fusion of a thiophene and a pyrimidine ring.
Table 1: Structural Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 18678-13-2[3] |
| Molecular Formula | C₇H₆N₂OS[3] |
| SMILES | CC1=NC2=C(S1)C=C(N=C2)O |
| InChI | InChI=1S/C7H6N2OS/c1-4-8-6-5(11-4)2-3-7(10)9-6/h2-3H,1H3,(H,9,10) |
Physicochemical Properties
Quantitative data for the specific physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be summarized.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 166.20 g/mol | [3] |
| Melting Point | Not explicitly reported; related thieno[3,2-d]pyrimidinone derivatives exhibit a wide range of melting points, often above 200 °C.[4] | - |
| Boiling Point | Not reported. | - |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | General chemical principles |
Synthesis and Experimental Protocols
The synthesis of the thieno[3,2-d]pyrimidine core typically involves a two-stage process: the formation of a substituted 2-aminothiophene ring, followed by the cyclization to form the fused pyrimidine ring. A common and versatile method for the synthesis of the initial 2-aminothiophene intermediate is the Gewald reaction.
General Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway is based on established synthetic methodologies for this class of compounds.
Caption: A generalized two-step synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carboxamide (Gewald Reaction)
-
Objective: To synthesize the key 2-aminothiophene intermediate.
-
Reagents: Ethyl acetoacetate, cyanoacetamide, elemental sulfur, a basic catalyst (e.g., morpholine or triethylamine), and a solvent (e.g., ethanol or dimethylformamide).
-
Procedure:
-
To a stirred solution of ethyl acetoacetate and cyanoacetamide in the chosen solvent, add elemental sulfur.
-
Add the basic catalyst dropwise at room temperature.
-
The reaction mixture is then typically heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-amino-5-methylthiophene-3-carboxamide.
-
Step 2: Cyclization to form this compound
-
Objective: To construct the pyrimidinone ring fused to the thiophene core.
-
Reagents: 2-Amino-5-methylthiophene-3-carboxamide and a cyclizing agent such as formamide or acetic anhydride.
-
Procedure (using Formamide):
-
A mixture of 2-amino-5-methylthiophene-3-carboxamide and an excess of formamide is heated at a high temperature (e.g., 150-180 °C) for several hours.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.
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The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to give this compound.
-
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been definitively identified in the available literature, the broader class of thieno[3,2-d]pyrimidine derivatives has been extensively investigated for its potential as kinase inhibitors.[1] Several studies have reported the activity of substituted thienopyrimidines against various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
Prominent kinase targets for thienopyrimidine scaffolds include:
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Phosphoinositide 3-kinase (PI3K): A key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1]
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Rho-associated coiled-coil containing protein kinase (ROCK): Involved in cell adhesion, migration, and proliferation.[2]
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors.
Given the structural similarities, it is plausible that this compound may also exhibit inhibitory activity against one or more of these or other related kinases. However, without specific experimental data, any depiction of a signaling pathway would be speculative for this particular compound.
To illustrate a potential, though unconfirmed, mechanism of action for this class of compounds, the following diagram shows a simplified representation of the PI3K/Akt signaling pathway, a common target for thienopyrimidine derivatives.
Caption: A potential inhibitory action of a thieno[3,2-d]pyrimidine derivative on the PI3K/Akt signaling pathway.
It is crucial to emphasize that this diagram represents a generalized mechanism for the thienopyrimidine class of compounds and has not been specifically validated for this compound. Further experimental studies are required to elucidate its precise biological targets and mechanism of action.
Conclusion
This compound belongs to a promising class of heterocyclic compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide has summarized its known chemical properties and structure and provided a plausible synthetic route based on established chemical principles. While the specific biological activity of this compound remains to be fully elucidated, the broader thienopyrimidine scaffold continues to be a fertile ground for the development of novel therapeutic agents. Further research is warranted to explore the full potential of this compound and its derivatives in various therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets.[1][2][3] Its unique electronic and steric properties allow for versatile substitutions, leading to the development of potent and selective modulators of various enzymes and receptors. The discovery and subsequent exploration of this scaffold have yielded compounds with significant therapeutic potential across multiple disease areas, including oncology, inflammation, and infectious diseases.[2][3][4]
The initial discovery of a thieno[3,2-d]pyrimidine-6-carboxamide as a potent pan-inhibitor of sirtuins (SIRT1, SIRT2, and SIRT3) through encoded library technology highlighted the potential of this chemotype.[5] This early success spurred further investigation, revealing the scaffold's ability to serve as a template for designing inhibitors of numerous other critical targets. The thiophene ring, replacing the benzene ring of analogous structures like quinazolines, often imparts improved potency and altered selectivity profiles.[6][7] This guide provides a comprehensive overview of the discovery, significance, synthesis, and biological activities of the thieno[3,2-d]pyrimidine scaffold, offering a technical resource for professionals in drug discovery and development.
Biological Activities and Therapeutic Potential
The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a diverse range of biological targets. The following sections summarize the key therapeutic areas and the corresponding quantitative data for representative compounds.
Anticancer Activity
The thieno[3,2-d]pyrimidine core is a cornerstone in the design of novel anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and survival.[1][2]
Derivatives of this scaffold have shown potent inhibitory activity against several key kinases implicated in cancer.
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Cyclin-Dependent Kinases (CDKs): Certain tricyclic thieno[3,2-d]pyrimidines have been identified as likely inhibitors of CDKs, leading to cell cycle arrest and apoptosis.[6][7] Molecular docking studies suggest that these compounds can effectively bind to the ATP-binding pocket of CDKs.[7]
-
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Dual inhibitors of FAK and FLT3 have been developed from the thieno[3,2-d]pyrimidine scaffold.[8] Compound 26 from one such study demonstrated excellent potency against both FAK and drug-resistant FLT3 mutants.[8]
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Phosphoinositide 3-Kinase (PI3K): Thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds have been synthesized as potent PI3K inhibitors.[9] Compound 36 showed a PI3Kα IC50 of 0.027 µM and potent antiproliferative activity against various cancer cell lines.[9]
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Janus Kinase 3 (JAK3): A series of thieno[3,2-d]pyrimidines with an acrylamide pharmacophore were designed as covalent JAK3 inhibitors for B-cell lymphoma.[10] Compounds 9a and 9g exhibited potent inhibition with IC50 values of 1.9 nM and 1.8 nM, respectively.[10]
-
Receptor Interacting Serine/Threonine Kinase 2 (RIPK2): Optimized thieno[3,2-d]pyrimidine derivatives have been developed as potent RIPK2 inhibitors with significant anti-inflammatory effects.[11] Compound HY3 displayed an IC50 of 11 nM against RIPK2.[11]
Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 11c | SIRT1 | 3.6 | [5] |
| SIRT2 | 2.7 | [5] | |
| SIRT3 | 4.0 | [5] | |
| 26 | FAK | 9.7 | [8] |
| FLT3-D835Y | 0.5 | [8] | |
| 36 | PI3Kα | 27 | [9] |
| 9a | JAK3 | 1.9 | [10] |
| 9g | JAK3 | 1.8 | [10] |
| HY3 | RIPK2 | 11 | [11] |
Beyond kinase inhibition, thieno[3,2-d]pyrimidine derivatives exhibit anticancer effects through other mechanisms:
-
Tubulin Polymerization Inhibition: Some derivatives have been identified as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization and leading to G2/M phase cell cycle arrest and apoptosis.[12]
-
Apoptosis Induction: Halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in leukemia cell lines, with the presence of a chlorine atom at the C4-position being crucial for activity.[13]
Table 2: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |
| 6e | HeLa | Not explicitly stated, but high inhibition | CDK Inhibition (putative) | [6] |
| HT-29 | Not explicitly stated, but high inhibition | CDK Inhibition (putative) | [6] | |
| 36 | H460 | 0.057 | PI3Kα Inhibition | [9] |
| HT-29 | 0.039 | PI3Kα Inhibition | [9] | |
| MKN-45 | 0.25 | PI3Kα Inhibition | [9] | |
| MDA-MB-231 | 0.23 | PI3Kα Inhibition | [9] | |
| 13 | SKOV3 | ~0.001 | Tubulin Polymerization Inhibition | [12] |
| 25d | SKOV3 | ~0.001 | Tubulin Polymerization Inhibition | [12] |
Anti-inflammatory Activity
The thieno[3,2-d]pyrimidine scaffold has shown significant promise in developing anti-inflammatory agents, primarily through the inhibition of kinases involved in inflammatory signaling pathways, such as RIPK2.[11][14] Compound HY3 , a potent RIPK2 inhibitor, demonstrated significant anti-inflammatory and hepatoprotective effects in an in vivo model of acute liver injury.[11]
Antimicrobial Activity
Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. By targeting bacterial DNA gyrase, these compounds present a potential new class of antibiotics to combat multidrug-resistant infections.[15] Molecular docking studies have shown that these derivatives can effectively bind to the B subunit of DNA gyrase.[15]
Table 3: Other Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target/Activity | IC50 / Binding Affinity | Reference |
| HY3 | Anti-inflammatory (RIPK2) | 11 nM | [11] |
| S5 | Antimicrobial (DNA Gyrase B) | -8.2 kcal/mol (Binding Affinity) | [15] |
| S8 | Antimicrobial (DNA Gyrase B) | -8.2 kcal/mol (Binding Affinity) | [15] |
| S9 | Antimicrobial (DNA Gyrase B) | -8.1 kcal/mol (Binding Affinity) | [15] |
| 3j | h-NTPDase1 Inhibition | 0.62 µM | [16] |
| 4d | h-NTPDase2 Inhibition | 0.33 µM | [16] |
| 4c | h-NTPDase3 Inhibition | 0.13 µM | [16] |
| 3b | h-NTPDase8 Inhibition | 0.32 µM | [16] |
Synthesis and Experimental Protocols
The versatility of the thieno[3,2-d]pyrimidine scaffold is mirrored in the variety of synthetic routes developed for its construction and derivatization.
General Synthesis of the Thieno[3,2-d]pyrimidine Core
A common and effective method for synthesizing the thieno[3,2-d]pyrimidinone core involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source, such as formic acid or triethyl orthoformate.[6]
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4-ones
-
Starting Material: Methyl 3-amino-5-arylthiophene-2-carboxylate.
-
Step 1: Formylation: The starting thiophene derivative is treated with an excess of formic acid, often with a catalytic amount of a strong acid like sulfuric acid. The mixture is heated (e.g., at 50 °C) overnight.
-
Work-up: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the N-formyl intermediate.
-
Step 2: Cyclization: The N-formyl intermediate is then subjected to cyclization conditions. This can be achieved by heating in a high-boiling point solvent or, more efficiently, using microwave irradiation in a suitable solvent like dimethylformamide (DMF).
-
Purification: The crude thieno[3,2-d]pyrimidin-4-one is purified by recrystallization or column chromatography to yield the final product.[17]
Derivatization Strategies
Further functionalization of the thieno[3,2-d]pyrimidine core is typically achieved through standard organic reactions. For instance, the 4-oxo group can be converted to a 4-chloro group using phosphoryl chloride (POCl3), which then serves as a handle for nucleophilic aromatic substitution (SNAr) reactions with various amines or other nucleophiles.[17][18] Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups at specific positions, provided a suitable halide is present on the scaffold.[16]
Experimental Protocol: SNAr Reaction at the C4-Position
-
Chlorination: The thieno[3,2-d]pyrimidin-4-one is heated with an excess of POCl3, often with a catalytic amount of a tertiary amine base, until the starting material is consumed (monitored by TLC).
-
Work-up: The excess POCl3 is carefully removed under reduced pressure, and the residue is quenched by pouring it onto crushed ice. The resulting precipitate (4-chlorothieno[3,2-d]pyrimidine) is filtered, washed with water, and dried.
-
Nucleophilic Substitution: The 4-chloro derivative is dissolved in a suitable solvent (e.g., DMF, isopropanol). The desired amine (1.1-1.5 equivalents) and a base (e.g., triethylamine, diisopropylethylamine) are added.
-
Reaction Conditions: The mixture is heated (conventional heating or microwave irradiation) until the reaction is complete.
-
Purification: The reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration. The crude product is then purified by column chromatography or recrystallization.[18]
Mandatory Visualizations
Signaling Pathway Diagram: JAK-STAT Inhibition
The following diagram illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway and the point of intervention by thieno[3,2-d]pyrimidine-based JAK3 inhibitors.
Caption: Inhibition of the JAK3-STAT3 signaling cascade by a thieno[3,2-d]pyrimidine derivative.
Experimental Workflow Diagram: Drug Discovery Cascade
This diagram outlines a typical workflow for the discovery and preclinical evaluation of thieno[3,2-d]pyrimidine-based inhibitors.
Caption: A typical drug discovery workflow for thieno[3,2-d]pyrimidine-based compounds.
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its ability to serve as a template for potent and selective inhibitors of a wide range of biological targets, particularly protein kinases, underscores its significance in the development of novel therapeutics. The extensive body of research highlights successful applications in oncology, anti-inflammatory, and antimicrobial drug discovery.
Future research will likely focus on several key areas. The exploration of new substitution patterns and the synthesis of more complex, three-dimensional structures based on the thieno[3,2-d]pyrimidine core could lead to inhibitors with improved potency, selectivity, and pharmacokinetic properties. The application of this scaffold to novel biological targets, guided by computational methods and high-throughput screening, will continue to expand its therapeutic potential. Furthermore, the development of covalent and allosteric inhibitors based on this privileged structure represents an exciting frontier for overcoming drug resistance and achieving novel mechanisms of action. The continued investigation of the thieno[3,2-d]pyrimidine scaffold promises to yield a new generation of innovative medicines to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. theaspd.com [theaspd.com]
- 16. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of thieno[3,2-d]pyrimidine deriva-tives containing a piperazine unit as anticancer agents | Semantic Scholar [semanticscholar.org]
The Therapeutic Potential of 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold, a heterocyclic ring system, has emerged as a promising framework in the design of novel anti-cancer agents. Its structural similarity to purines allows it to interact with various biological targets implicated in oncogenesis. This technical guide focuses on the therapeutic potential of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one derivatives, exploring their mechanism of action, available quantitative data on their efficacy, and the experimental protocols used for their evaluation.
Core Scaffold and Rationale for Oncological Investigation
The this compound core represents a versatile scaffold for medicinal chemists. The thienopyrimidine nucleus acts as a bioisostere of adenine, enabling it to function as a privileged structure for kinase inhibition. Kinases are a family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting the ATP-binding site of various kinases, these derivatives can disrupt the signaling cascades that drive tumor growth, proliferation, and survival.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Research into thieno[3,2-d]pyrimidine derivatives has identified several key signaling pathways that are inhibited by these compounds. While data specifically on 2-methyl derivatives is emerging, studies on the broader class of thieno[3,2-d]pyrimidin-4(3H)-ones have highlighted their potential as inhibitors of critical oncogenic kinases.
Inhibition of the PI3K/Akt/mTOR Pathway via PDK1
One of the most significant mechanisms of action for thieno[3,2-d]pyrimidin-4(3H)-one derivatives is the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] PDK1 is a master kinase that phosphorylates and activates Akt (also known as protein kinase B), a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and is critical for cell survival, proliferation, and metabolism. By inhibiting PDK1, these derivatives can effectively block the downstream signaling of Akt and mTOR, leading to cell cycle arrest and apoptosis.
References
biological importance and mechanism of action of thieno[3,2-d]pyrimidine compounds
An In-depth Technical Guide on the Biological Importance and Mechanism of Action of Thieno[3,2-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system of immense interest in medicinal chemistry. Formed by the fusion of a thiophene and a pyrimidine ring, it is considered a bioisostere of purine bases like adenine and guanine, allowing it to interact with a wide array of biological targets.[1] This structural feature has established the thieno[3,2-d]pyrimidine core as a "privileged" scaffold in drug discovery, leading to the development of compounds with diverse and potent therapeutic activities. This guide provides a comprehensive overview of the biological significance of these compounds, their mechanisms of action, and the experimental methodologies used in their evaluation.
Biological Importance and Therapeutic Applications
Thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3]
Anticancer Activity
The most extensively studied application of thieno[3,2-d]pyrimidines is in oncology. These compounds target various hallmarks of cancer by inhibiting key enzymes and proteins involved in cell proliferation, survival, and metastasis.
-
Kinase Inhibition: A primary mechanism of their anticancer effect is the inhibition of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a common feature in many cancers.[4]
-
Cyclin-Dependent Kinases (CDKs): Certain derivatives induce cell cycle arrest and apoptosis by targeting CDKs, which control cell cycle progression.[5]
-
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Dual inhibitors targeting FAK, which is overexpressed in metastatic cancers, and FLT3, particularly mutants resistant to other drugs, have been developed.[6]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt pathway is a critical cell survival pathway often hyperactivated in cancer. Thieno[3,2-d]pyrimidines containing piperazinone moieties have been identified as potent and selective PI3Kδ inhibitors.[7]
-
Janus Kinase 3 (JAK3): As a key enzyme in hematopoietic cells, JAK3 is a promising target for B-cell lymphoma. Thieno[3,2-d]pyrimidine-based covalent inhibitors have shown potent activity against JAK3, inducing apoptosis in lymphoma cells.[8]
-
VEGFR-2: While many studies focus on the thieno[2,3-d]pyrimidine isomer, the general scaffold is known to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[9][10]
-
-
Tubulin Polymerization Inhibition: Some derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis.[11]
-
Cytotoxicity: Numerous compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including cervical (HeLa), colon (HT-29), breast (MCF-7), and non-small cell lung cancer lines.[5][12][13]
Anti-inflammatory Activity
Chronic inflammation is linked to various diseases, and targeting inflammatory pathways is a key therapeutic strategy.
-
RIPK2 Inhibition: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial mediator in inflammatory signaling pathways. Thieno[3,2-d]pyrimidine derivatives have been developed as potent RIPK2 inhibitors, showing significant anti-inflammatory effects in preclinical models of acute liver injury.[14]
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thieno[3,2-d]pyrimidines have shown promise in this area.[1][2]
-
Mechanism: Their mode of action often involves the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these compounds can act as DNA gyrase inhibitors, targeting the DNA gyrase B subunit and disrupting bacterial DNA replication.[2][15]
-
Spectrum of Activity: Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]
Other Biological Activities
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: This enzyme is involved in steroid metabolism and is a target for diseases like osteoporosis. Conformationally restricted thieno[3,2-d]pyrimidines have been synthesized as 17β-HSD2 inhibitors.[16]
-
Sirtuin (SIRT) Inhibition: Sirtuins are NAD+-dependent deacetylases implicated in metabolic diseases, cancer, and neurodegeneration. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.[17]
-
NTPDase Inhibition: Certain derivatives selectively inhibit human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in regulating purinergic signaling.[18]
Mechanisms of Action: Signaling Pathways and Visualizations
The diverse biological effects of thieno[3,2-d]pyrimidines stem from their ability to modulate specific cellular pathways. The following diagrams illustrate their key mechanisms of action.
Kinase Inhibition in Cancer
Thieno[3,2-d]pyrimidines can bind to Cyclin-Dependent Kinases (CDKs), preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[5][11]
By inhibiting PI3K, these compounds block the conversion of PIP2 to PIP3, preventing the activation of Akt (Protein Kinase B). This disrupts a major signaling cascade responsible for cell proliferation and survival, ultimately promoting apoptosis.[7]
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of the heterocyclic compound 2-methylthieno[3,2-d]pyrimidin-4(3H)-one. Due to the limited availability of published experimental spectra for this specific molecule, this document combines confirmed molecular data with predicted spectroscopic characteristics derived from closely related thienopyrimidine analogues found in the scientific literature. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and its derivatives.
Compound Overview
Chemical Structure:
Molecular Formula: C₇H₆N₂OS[1]
Molecular Weight: 166.20 g/mol [1]
CAS Number: 18678-13-2[1][2][3][4]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 12.5 | Singlet (broad) | 1H | N-H (pyrimidine ring) |
| ~7.0 - 8.0 | Doublet | 1H | Thiophene ring proton |
| ~7.0 - 8.0 | Doublet | 1H | Thiophene ring proton |
| ~2.4 - 2.6 | Singlet | 3H | C2-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C4 (C=O) |
| ~155 - 160 | C2 |
| ~145 - 155 | Thiophene ring quaternary carbons |
| ~115 - 135 | Thiophene ring CH carbons |
| ~20 - 25 | C2-CH₃ |
Note: Predicted chemical shifts are based on data from various substituted thieno[3,2-d]pyrimidines and related heterocyclic systems. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3300 | Medium, sharp | N-H stretching |
| ~3100 - 3000 | Weak | Aromatic C-H stretching |
| ~2950 - 2850 | Weak | Aliphatic C-H stretching (CH₃) |
| ~1660 - 1690 | Strong | C=O stretching (amide) |
| ~1600 - 1550 | Medium | C=N and C=C stretching |
| ~1450 - 1350 | Medium | C-H bending (CH₃) |
| ~1200 - 1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 166 | [M]⁺ (Molecular Ion) |
| 167 | [M+H]⁺ (in ESI+) |
Note: Fragmentation patterns would depend on the ionization technique used. Common fragmentation pathways for related structures involve the loss of CO, HCN, or radicals from the methyl group.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, adapted from procedures used for similar thienopyrimidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse program.
-
Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrophotometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).
-
EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the EI source. Acquire the mass spectrum.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a heterocyclic compound like this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
Complementary Nature of Spectroscopic Techniques
This diagram illustrates how NMR, IR, and MS provide complementary information for the structural elucidation of this compound.
Caption: Complementary roles of spectroscopic techniques.
References
comprehensive review of recent advances in thieno[3,2-d]pyrimidine research
An In-depth Technical Guide on Recent Advances in Thieno[3,2-d]pyrimidine Research
Introduction
The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases found in DNA and RNA.[1] This unique bicyclic structure, which combines an electron-rich thiophene ring with a pharmaceutically relevant pyrimidine moiety, serves as a versatile platform for the development of novel therapeutic agents.[2] Thieno[3,2-d]pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and potential treatments for osteoporosis.[2][3][4][5] This technical guide provides a comprehensive review of recent advances in the synthesis, biological evaluation, and therapeutic applications of thieno[3,2-d]pyrimidine derivatives, with a focus on research published in recent years.
Recent Advances in Synthesis
The synthesis of the thieno[3,2-d]pyrimidine core and its derivatives often starts from substituted 3-aminothiophene-2-carboxylates or carboxamides.[3][6] Recent methodologies have focused on efficient, high-yield synthetic routes, including one-pot reactions and microwave-assisted synthesis.
A general synthetic approach involves the cyclization of a 3-aminothiophene-2-carboxamide derivative with a suitable reagent to form the pyrimidine ring. For instance, condensation with formic acid under microwave irradiation can yield the corresponding thieno[3,2-d]pyrimidin-4-one.[3] Subsequent modifications, such as reactions with phosphorus oxychloride, can convert the pyrimidinone to a 4-chlorothieno[3,2-d]pyrimidine, which is a versatile intermediate for further nucleophilic substitutions.[3]
Another common strategy is the scaffold-hopping approach, where the core structure of a known active compound is modified to create novel analogs.[6] For example, thieno[3,2-d]pyrimidines have been synthesized as analogs of the natural alkaloids deoxyvasicinone and mackinazolinone, where the benzene ring is replaced by a thiophene ring.[6]
Biological Activities and Therapeutic Potential
Recent research has underscored the diverse therapeutic potential of thieno[3,2-d]pyrimidine derivatives, particularly in oncology.
Anticancer Activity
Thieno[3,2-d]pyrimidines have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
Cyclin-Dependent Kinase 7 (CDK7) Inhibition: CDK7 plays a dual role in regulating the cell cycle and transcription, making it a key target in oncology.[7] A series of thieno[3,2-d]pyrimidine-based derivatives have been developed as potent and selective CDK7 inhibitors.[7] Extensive structure-activity relationship (SAR) studies led to the identification of lead compounds with significant efficacy against triple-negative breast cancer (TNBC) cell lines and favorable pharmacokinetic properties.[7]
Sirtuin (SIRT) Inhibition: Sirtuins are a class of proteins that play a role in cellular regulation. A novel class of potent pan-SIRT1/2/3 inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified.[8] These inhibitors bind to the active site cleft of the sirtuin enzymes, π-stacking with a key phenylalanine residue.[8]
Phosphatidylinositol 3-Kinase (PI3K) Inhibition: Two classes of piperazinone-containing thieno[3,2-d]pyrimidines have been designed as new PI3Kδ inhibitors.[9] These compounds demonstrated potent and selective inhibition of PI3Kδ and showed significant antiproliferative activity against non-Hodgkin lymphoma (NHL) cell lines.[9]
Other Anticancer Mechanisms: Thieno[3,2-d]pyrimidines have also been investigated for their ability to induce apoptosis and disrupt the cell cycle in cancer cells by targeting cyclin-dependent kinases (CDKs).[6] Structure-activity relationship studies have shown that the introduction of a thione group and specific substituents, such as a 4-chlorophenyl group, can enhance the antiproliferative activity.[6]
| Compound Class | Target | Cancer Cell Line | IC50/Activity | Reference |
| Thieno[3,2-d]pyrimidine | CDK7 | MDA-MB-453 (TNBC) | Potent Inhibition | [7] |
| Thieno[3,2-d]pyrimidine-6-carboxamide | SIRT1/2/3 | - | Low nanomolar inhibition | [8] |
| Piperazinone-containing thieno[3,2-d]pyrimidine | PI3Kδ | Non-Hodgkin Lymphoma | Potent antiproliferative activity | [9] |
| Thieno[3,2-d]pyrimidine-thione | CDKs | HeLa, HT-29 | Up to 86% inhibition | [6] |
Anti-inflammatory Activity
Thieno[3,2-d]pyrimidine derivatives have shown potential as anti-inflammatory agents. Their mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.
Antimicrobial Activity
Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties.[2] Molecular docking studies suggest that these compounds may act as DNA gyrase inhibitors, a mechanism that can combat multidrug-resistant bacterial infections.[2] SAR analysis indicates that the electronic and steric properties of substituents on the core structure significantly influence their antimicrobial activity.[2]
| Compound Series | Target | Yield | Key Finding | Reference |
| S1-S10 | DNA Gyrase B | 63.4-72.8% | Three compounds showed exceptional binding affinities. | [2] |
Other Biological Activities
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: A series of conformationally restricted thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines have been designed as inhibitors of 17β-HSD2, an enzyme implicated in osteoporosis.[3] These compounds were developed to improve upon the activity of corresponding amidothiophene derivatives.[3]
Experimental Protocols
General Synthesis of 3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one[3]
To a solution of 3-(3-methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (52 mg, 0.14 mmol) in dichloromethane, boron trifluoride dimethyl sulfide complex (BF3·SMe2, 88 µL, 0.84 mmol) is added. The reaction mixture is stirred at room temperature. The residue is triturated with a mixture of diethyl ether and petroleum ether to afford the final product as a pale brown solid.
In Vitro CDK7 Kinase Assay (General Protocol)
The inhibitory activity of thieno[3,2-d]pyrimidine derivatives against CDK7 can be assessed using a biochemical assay. The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate. The compounds are pre-incubated with the CDK7 enzyme, and the reaction is initiated by the addition of ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence-based method. IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay (General Protocol)
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine compounds for a specified period (e.g., 72 hours). Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
Conclusion
Recent advances in thieno[3,2-d]pyrimidine research have solidified the importance of this scaffold in modern drug discovery. The development of novel and efficient synthetic methodologies has enabled the creation of diverse libraries of derivatives. These compounds have shown significant promise across a range of therapeutic areas, most notably in oncology, where they have been successfully designed to inhibit key targets like CDK7, sirtuins, and PI3Ks. The ongoing exploration of their anti-inflammatory and antimicrobial properties further broadens their potential applications. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate these promising preclinical findings into clinically effective therapies.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Tangle: A Technical Guide to the Mechanism of Action of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
For Immediate Release
A Deep Dive into the Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the mechanism of action of thieno[3,2-d]pyrimidine-based kinase inhibitors. This class of compounds has demonstrated significant potential in the targeted therapy of various cancers and inflammatory diseases by potently and often selectively inhibiting key protein kinases. This document provides a comprehensive overview of the targeted kinases, the signaling pathways they modulate, quantitative inhibitory data, and detailed experimental protocols for key biological assays.
Core Mechanism of Action
The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold that acts as a bioisostere of purine, enabling it to effectively compete with adenosine triphosphate (ATP) for binding to the catalytic site of a wide range of protein kinases. The mechanism of action is primarily ATP-competitive inhibition. Substitutions at various positions of the thieno[3,2-d]pyrimidine ring system allow for the fine-tuning of potency and selectivity towards specific kinases, leading to the modulation of downstream signaling pathways crucial for cell proliferation, survival, and migration.
Key Kinase Targets and Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have been successfully developed to target several critical kinases implicated in disease pathogenesis. The following sections detail the major targets and their associated signaling pathways.
Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thieno[3,2-d]pyrimidine-based inhibitors have been shown to effectively target PI3K isoforms.
Signaling Pathway: PI3K/AKT/mTOR
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, leading to cell proliferation and survival. Mutations in EGFR are common in various cancers, particularly non-small cell lung cancer.
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// Edges egf -> egfr [label="Binds"]; egfr -> ras [label="Activates"]; ras -> raf; raf -> mek; mek -> erk; erk -> proliferation [label="Promotes"]; egfr -> pi3k [label="Activates"]; pi3k -> akt; akt -> proliferation [label="Promotes"]; inhibitor -> egfr [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against various kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity against EGFR
| Compound | Target | IC50 (nM) | Reference |
| B1 | EGFRL858R/T790M | 13 | [1] |
| 5b | EGFRWT | 37.19 | [2] |
| 5b | EGFRT790M | 204.10 | [2] |
Table 2: Inhibitory Activity against PI3K
| Compound | Target | % Inhibition @ 10 µM | Reference |
| IIIa | PI3Kβ | 62% | [3] |
| IIIa | PI3Kγ | 70% | [3] |
| VIb | PI3Kβ | 72% | [3] |
| VIb | PI3Kγ | 84% | [3] |
Table 3: Inhibitory Activity against FAK
| Compound | Target | IC50 (nM) | Reference |
| 22 | FAK | 28.2 | [4] |
| 19 | FAK | 19.1 | [4] |
| 6a | FAK | 1.03 | [4] |
| 6b | FAK | 3.05 | [4] |
| PND-1186 | FAK | 1.5 | [5] |
Table 4: Inhibitory Activity against JAK
| Compound | Target | IC50 (nM) | Reference |
| 9a | JAK3 | 1.9 | [6] |
| 9g | JAK3 | 1.8 | [6] |
| 46 | JAK1 | 22 | [7] |
Table 5: Inhibitory Activity against Other Kinases
| Compound | Target | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | [8] |
| 8k | ROCK I | 0.004 | [9] |
| 8k | ROCK II | 0.001 | [9] |
| 5 | FLT3 | 32.435 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of thieno[3,2-d]pyrimidine-based kinase inhibitors are provided below.
Workflow: In Vitro Kinase Inhibition Assay (HTRF)
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a general guideline for determining the IC50 value of a thieno[3,2-d]pyrimidine-based inhibitor against a target kinase.
Materials:
-
384-well low-volume plates
-
Target kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Thieno[3,2-d]pyrimidine inhibitor stock solution (in DMSO)
-
HTRF Detection Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (SA-XL665) or d2-labeled acceptor
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thieno[3,2-d]pyrimidine inhibitor in 100% DMSO. Further dilute these solutions in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (prepared in kinase reaction buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate (prepared in kinase reaction buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu3+-cryptate labeled antibody and SA-XL665.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, with excitation at 320-340 nm and emission at 620 nm (for cryptate) and 665 nm (for FRET signal).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Workflow: Cell Viability Assay (MTT)
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic or anti-proliferative effects of thieno[3,2-d]pyrimidine inhibitors on cancer cell lines.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thieno[3,2-d]pyrimidine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow: Western Blotting for Protein Phosphorylation
References
- 1. broadpharm.com [broadpharm.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. ulab360.com [ulab360.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
The Evolving Landscape of Thienopyrimidines: A Structural Approach to Unlocking Novel Therapeutics
An In-depth Guide to the Structure-Activity Relationship of a Privileged Scaffold
Thienopyrimidines, heterocyclic compounds featuring a fused thiophene and pyrimidine ring system, have emerged as a "privileged scaffold" in medicinal chemistry. Their structural similarity to endogenous purine bases like adenine and guanine allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of novel thienopyrimidine derivatives, with a primary focus on their development as potent kinase inhibitors for anticancer therapy. It also explores their significant potential as anti-infective agents and GPR119 agonists for the treatment of diabetes.
Thienopyrimidine Isomers and Their Therapeutic Significance
The fusion of the thiophene and pyrimidine rings can result in three main isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.[1] Of these, the thieno[2,3-d]pyrimidine core has been extensively studied and forms the basis of numerous therapeutic agents, including marketed drugs and candidates in clinical trials.[1][3] The versatility of this scaffold has led to the discovery of compounds with anticancer, anti-infective (antibacterial, antifungal, antiviral, and antiparasitic), and anti-inflammatory properties.[1][4]
Anticancer Activity: Targeting Kinases with Thienopyrimidines
A significant body of research has focused on thienopyrimidine derivatives as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3]
Dual EGFR and VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key players in tumor angiogenesis and proliferation.[5][6] Novel 6,7,8,9-tetrahydro-5H-cyclohepta[5][7]thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as dual inhibitors.
A key SAR finding is the critical role of the substituent at the C-4 position of the thienopyrimidine core. Compound 5f , featuring a 4-(3-chlorophenylamino) moiety, demonstrated the most potent anticancer activity against the MCF-7 breast cancer cell line, being 1.73-fold more potent than erlotinib and 4.64-fold more potent than doxorubicin.[5] This compound also exhibited potent inhibitory activity against both EGFR and VEGFR-2.[5]
Table 1: SAR of 4-Substituted Thienopyrimidines as EGFR/VEGFR-2 Inhibitors
| Compound | R Group at C-4 | MCF-7 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 5f | 3-Chlorophenylamino | 0.08 ± 0.003 | 0.09 ± 0.004 | 1.23 ± 0.09 |
| Erlotinib | - | 0.14 ± 0.01 | 0.11 ± 0.01 | - |
| Doxorubicin | - | 0.38 ± 0.02 | - | - |
| Data sourced from reference[5] |
The following diagram illustrates the general workflow for the synthesis and evaluation of these anticancer agents.
General SAR for Kinase Inhibition
Further studies have elaborated on the SAR of thienopyrimidines as kinase inhibitors. For VEGFR-2 inhibition, substitutions on the thieno[2,3-d]pyrimidine scaffold have shown that:
-
Electron-withdrawing groups on a phenyl ring attached to the core can enhance activity.[8]
-
Specific hydrophobic interactions with amino acid residues like Leu1033, Leu838, and Ala864 in the ATP-binding pocket are crucial for potent inhibition.[8]
The diagram below depicts the simplified signaling pathway targeted by these dual inhibitors.
Anti-Infective Properties of Thienopyrimidines
Thienopyrimidines have also been investigated for their efficacy against various pathogens.
Helicobacter pylori Inhibition
A high-throughput screen identified thienopyrimidine compounds that selectively inhibit H. pylori, a bacterium linked to gastritis and gastric ulcers.[9] The mode of action was identified as the inhibition of the respiratory complex I subunit NuoD.[9] SAR studies involved systematic substitutions at various positions of the thienopyrimidine core, leading to compounds with increased potency.
Table 2: SAR of Thienopyrimidines Against H. pylori
| Compound Series | Modification Site | Key Finding | Resulting Potency (IC₅₀) |
| Series 1 | N-alkyl hydroxyl moiety | Optimization of side-chain elements | pIC₅₀ up to 7.7 (21 nM) |
| Series 2 & 3 | 4-position of phenyl-thienopyrimidine | Merging of optimized substituents | Improved activity against multiple strains |
| Series 4 | 5 and 6-positions of the core | Exploration of core substitutions | Maintained or slightly improved potency |
| Data synthesized from reference[9] |
Thienopyrimidines as GPR119 Agonists
Beyond cancer and infectious diseases, thienopyrimidine derivatives have been synthesized as agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes treatment. Agonism of GPR119 stimulates insulin secretion. Compound 5d from a synthesized series showed potent in vitro activity with an EC₅₀ value of 3 nM and demonstrated the ability to lower glucose levels in an oral glucose tolerance test in mice.[10]
Table 3: Activity of Thienopyrimidine GPR119 Agonists
| Compound | R¹ Substituent | R² Substituent | GPR119 Agonistic Activity (EC₅₀, nM) |
| 5d | [Structure Specific] | [Structure Specific] | 3 |
| Detailed R group structures can be found in reference[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies.
Kinase Inhibition Assay (EGFR and VEGFR-2)
The inhibitory activity of the thienopyrimidine compounds against EGFR and VEGFR-2 is typically determined using an ELISA-based assay.
-
Plate Coating : 96-well plates are pre-coated with a substrate peptide (e.g., Poly (Glu, Tyr) 4:1).
-
Kinase Reaction : The kinase (EGFR or VEGFR-2), ATP, and the test compound at various concentrations are added to the wells. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Detection : After washing, an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added.
-
Signal Measurement : A substrate for HRP (e.g., TMB) is added, and the resulting colorimetric signal is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.
-
IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of the kinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines (e.g., MCF-7, HCT-116) is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the thienopyrimidine derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition : MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination : The IC₅₀ value, the concentration of the compound required to inhibit the growth of 50% of the cells, is determined from the dose-response curve.
H. pylori Susceptibility Testing
The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) against H. pylori is determined using broth microdilution methods.[9]
-
Bacterial Culture : H. pylori strains are grown in a suitable broth medium under microaerophilic conditions.
-
Compound Dilution : The test compounds are serially diluted in the broth in a 96-well plate.
-
Inoculation : A standardized inoculum of H. pylori is added to each well.
-
Incubation : The plates are incubated for 72 hours under microaerophilic conditions.
-
Growth Assessment : Bacterial growth is assessed by measuring the optical density (OD) at 600 nm.
-
IC₅₀/MIC Determination : The IC₅₀ or MIC is determined as the concentration of the compound that inhibits 50% or 90% of bacterial growth, respectively.
Conclusion
The thienopyrimidine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to highly potent and selective inhibitors of various biological targets. As kinase inhibitors, thienopyrimidines show immense promise in oncology, with several compounds demonstrating superior efficacy to existing drugs in preclinical models. Their utility extends to combating infectious diseases and metabolic disorders, underscoring the importance of this scaffold in modern drug discovery. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activity into successful clinical outcomes.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Screening of Novel Synthesized Thienopyrimidines for Target Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and strategies for the in silico screening of novel synthesized thienopyrimidine derivatives to identify their potential biological targets. Thienopyrimidines, due to their structural similarity to purine bases, are a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Computational approaches such as virtual screening and molecular docking have become indispensable tools in the early stages of drug discovery to efficiently screen large libraries of these compounds and prioritize them for further experimental validation.[4][5][6][7]
Introduction to Thienopyrimidines and In Silico Screening
Thienopyrimidines are fused heterocyclic systems that are considered bioisosteres of purines, the fundamental components of DNA and RNA.[2][3][8] This structural resemblance allows them to interact with a variety of biological targets, particularly protein kinases, making them attractive scaffolds for the development of novel therapeutics.[8][9][10] The thieno[2,3-d]pyrimidine isomer is a particularly well-studied scaffold in medicinal chemistry.[2]
In silico screening, or virtual screening, utilizes computational methods to assess the binding of small molecules to a protein target of known three-dimensional structure.[5][7] This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS) by narrowing down the number of compounds for experimental testing.[4][6]
General Workflow for In Silico Target Identification
The process of identifying potential targets for novel thienopyrimidines through in silico screening typically follows a structured workflow. This workflow begins with the preparation of both the small molecule library and the potential protein targets, followed by computational screening and subsequent analysis to identify promising candidates.
Caption: A general workflow for the in silico screening and target identification of novel compounds.
Key Experimental Protocols
This section details the methodologies for the core experiments involved in the in silico screening of thienopyrimidines.
Ligand and Target Preparation
Objective: To prepare the 3D structures of the thienopyrimidine library and the potential protein targets for docking simulations.
Protocol:
-
Ligand Preparation:
-
Draw the 2D structures of the synthesized thienopyrimidine derivatives using chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Generate multiple reasonable conformations for each ligand to account for its flexibility.[6]
-
-
Target Preparation:
-
Retrieve the 3D structure of the potential protein target from a public database like the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules and other heteroatoms, adding hydrogen atoms, and assigning partial charges.
-
Identify the binding site or pocket of the protein. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.[5]
-
Molecular Docking
Objective: To predict the binding mode and affinity of the thienopyrimidine derivatives to the active site of the target protein.
Protocol:
-
Grid Generation: Define a grid box that encompasses the identified binding site of the target protein.
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.[6]
-
Dock each conformation of each thienopyrimidine ligand into the prepared protein target.
-
The docking algorithm will explore various orientations and conformations of the ligand within the binding site and calculate a binding score for each pose.
-
-
Pose Analysis:
-
Analyze the predicted binding poses of the top-scoring ligands.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
Virtual Screening
Objective: To rapidly screen a large library of thienopyrimidine derivatives against a specific target or a panel of targets.
Protocol:
-
Library and Target Setup: Prepare the ligand library and target protein(s) as described in section 3.1.
-
High-Throughput Docking: Perform automated docking of the entire ligand library against the target(s).
-
Filtering and Ranking:
-
Hit Selection: Select a subset of the top-ranked and filtered compounds for further investigation and experimental validation.
Identified Targets and Signaling Pathways
In silico screening studies have identified several key protein families as potential targets for thienopyrimidine derivatives, with a significant emphasis on protein kinases involved in cancer signaling pathways.
Protein Kinases as Primary Targets
The structural similarity of thienopyrimidines to adenine makes them excellent candidates for ATP-competitive kinase inhibitors.[8] Various thienopyrimidine derivatives have shown inhibitory activity against a range of kinases.[8][9]
Table 1: Thienopyrimidine Derivatives and their Identified Kinase Targets
| Thienopyrimidine Derivative Class | Identified Kinase Target(s) | Reference(s) |
| Thieno[2,3-d]pyrimidines | EGFR, VEGFR-2, PI3K, FLT3, FGFR | [9][13][14][15][16][17] |
| Thieno[3,2-d]pyrimidines | PI3K | [18][19] |
| Thienopyrimidine Ureas | VEGFR, PDGFR | [20] |
Key Signaling Pathways
The identified kinase targets of thienopyrimidines are often crucial components of major signaling pathways implicated in cell growth, proliferation, and survival.
-
PI3K/Akt/mTOR Pathway: Inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a promising approach for cancer therapy.[18][19][21] Several novel series of thienopyrimidines have been discovered as potent and selective PI3K inhibitors.[18][19][22][23]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidines.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in cell proliferation and is often overexpressed in various cancers.[13][15][24] Thienopyrimidine derivatives have been reported to exhibit EGFR inhibitory activity, with some showing dual inhibition of EGFR and other kinases like VEGFR-2.[13][15][17]
Caption: The EGFR signaling pathway and the inhibitory action of thienopyrimidines.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the biological activity of novel thienopyrimidine derivatives.
Table 2: In Vitro Kinase Inhibitory Activity of Selected Thienopyrimidines
| Compound ID | Target Kinase | IC50 (µM) | % Inhibition @ Concentration | Reference(s) |
| Series 1 | ||||
| Compound 9a | PI3Kα | 9.47 ± 0.63 | - | [22] |
| Compound 10a | FLT3 | - | 75.1% @ 20 µM | [16] |
| Compound 11 | FLT3 | - | 79.2% @ 20 µM | [16] |
| Series 2 | ||||
| Compound 5f | EGFR | - | More potent than Erlotinib | [15][17] |
| Compound 5f | VEGFR-2 | 1.23 | - | [15][17] |
| Series 3 | ||||
| Compound 5b | EGFRWT | 0.037 | - | [14][24] |
| Compound 5b | EGFRT790M | 0.204 | - | [14][24] |
Table 3: Cytotoxic Activity of Selected Thienopyrimidines against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference(s) |
| Series 1 | |||
| Compound 9a | HepG-2 | 12.32 ± 0.96 | [22] |
| A549 | 11.30 ± 1.19 | [22] | |
| PC-3 | 14.69 ± 1.32 | [22] | |
| MCF-7 | 9.80 ± 0.93 | [22] | |
| Series 2 | |||
| Compound 9a | HT-29 | 1.21 ± 0.34 | [16][25] |
| HepG-2 | 6.62 ± 0.7 | [16][25] | |
| MCF-7 | 7.2 ± 1.9 | [16][25] | |
| Compound 9b | HT-29 | 0.85 ± 0.16 | [16][25] |
| HepG-2 | 9.11 ± 0.3 | [16][25] | |
| MCF-7 | 16.26 ± 2.3 | [16][25] |
Conclusion
In silico screening has proven to be a powerful and efficient strategy for the identification of potential biological targets for novel synthesized thienopyrimidines. By leveraging computational tools for virtual screening and molecular docking, researchers can rapidly assess large chemical libraries and prioritize compounds with desirable binding characteristics and drug-like properties. The consistent identification of protein kinases as primary targets underscores the potential of thienopyrimidines in the development of new anticancer therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute effective in silico screening campaigns for this promising class of compounds. Subsequent experimental validation of the in silico hits is a critical next step in the drug discovery pipeline.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schrodinger.com [schrodinger.com]
- 5. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 6. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 7. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalwjbphs.com [journalwjbphs.com]
- 12. mdpi.com [mdpi.com]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Thieno[3,2-d]pyrimidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel thieno[3,2-d]pyrimidinone derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and enzyme-inhibiting agents. The following sections detail the synthetic routes, experimental procedures, and characterization data for these compounds.
Overview of Synthetic Strategy
The synthesis of thieno[3,2-d]pyrimidinone derivatives typically commences with the construction of a substituted 3-amino-thiophene-2-carboxylate core. This is followed by a cyclization reaction to form the fused pyrimidinone ring system. A common and effective method involves the reaction of a 3-amino-thiophene-2-carboxylate with a suitable one-carbon source, such as formic acid or an appropriate amine, to yield the desired thieno[3,2-d]pyrimidinone scaffold.[1] Further modifications can be introduced to the core structure to explore structure-activity relationships (SAR).
A generalized synthetic workflow is depicted below:
References
Application Notes and Protocols for In Vitro Kinase Inhibition Assays Using 2-methylthieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its interaction with the ATP-binding site of various protein kinases.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, with some advancing into clinical trials for cancer therapy.[1] 2-methylthieno[3,2-d]pyrimidin-4(3H)-one is a member of this class of compounds and holds potential as a kinase inhibitor. Dysregulation of kinase activity is a known driver of numerous diseases, particularly cancer, making the identification and characterization of novel kinase inhibitors a critical area of research.[2]
This document provides detailed protocols for evaluating the in vitro kinase inhibitory activity of this compound. It includes a general luminescence-based kinase inhibition assay, a cell-based proliferation assay, and example data presentation. Additionally, relevant signaling pathways and experimental workflows are visualized to guide the researcher.
Potential Kinase Targets and Data Presentation
While specific kinase targets for this compound are not extensively documented in the public domain, derivatives of the thieno[3,2-d]pyrimidine scaffold have been reported to inhibit various kinases. For instance, substituted thieno[3,2-d]pyrimidin-4-one compounds have been identified as inhibitors of PDK1 (3-Phosphoinositide-Dependent Protein Kinase 1) with low micromolar activity.[3] Other related thienopyrimidine derivatives have shown inhibitory activity against ROCK (Rho-associated protein kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[4][5]
The following table presents hypothetical IC50 data for this compound against a panel of selected kinases to illustrate how experimental data can be structured.
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | IC50 (µM) | Assay Type |
| PDK1 | 2.5 | Luminescence-based |
| ROCK1 | 5.8 | Luminescence-based |
| ROCK2 | 4.2 | Luminescence-based |
| VEGFR-2 | 8.1 | Luminescence-based |
| AKT1 | > 50 | Luminescence-based |
| PI3Kα | > 50 | Luminescence-based |
Experimental Protocols
Protocol 1: In Vitro Luminescence-Based Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 value of this compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.[2]
Materials:
-
This compound (CAS: 18678-13-2)
-
Recombinant kinase of interest (e.g., PDK1, ROCK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer
-
DMSO (Dimethyl sulfoxide)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient.
-
Include a DMSO-only vehicle control.
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound concentration to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer. The optimal concentrations of the kinase and substrate should be predetermined.
-
Add 10 µL of the kinase reaction mixture to each well containing the compound.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.
-
Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (Signalcompound - Signalno kinase) / (SignalDMSO - Signalno kinase)
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Protocol 2: MTT Cell Proliferation Inhibition Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines. This provides a measure of the compound's functional activity in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations.[6]
-
Include a vehicle control (medium with DMSO, not exceeding 0.5%).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.[6]
-
Relevant Signaling Pathways
Given the potential of thienopyrimidines to target kinases like PDK1, a key pathway to consider is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.
Caption: Simplified PI3K/AKT signaling pathway with potential inhibition by the compound.
Conclusion
This compound, belonging to the promising thienopyrimidine class of compounds, warrants investigation as a kinase inhibitor. The provided protocols offer a robust framework for determining its in vitro inhibitory activity against specific kinases and its functional effects on cell proliferation. The presented data and pathway diagrams serve as a guide for experimental design and data interpretation in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidine Amino Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of thieno[3,2-d]pyrimidine amino derivatives utilizing microwave-assisted methodologies. The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic core in medicinal chemistry, exhibiting a wide range of biological activities. Microwave-assisted organic synthesis offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles, aligning with the principles of green chemistry.
Introduction to Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through dielectric heating. This rapid and uniform heating often leads to cleaner reactions with fewer side products compared to conventional oil bath or heating mantle methods. For the synthesis of nitrogen-containing heterocycles like thieno[3,2-d]pyrimidines, this technique has proven to be particularly effective, enabling the rapid generation of compound libraries for drug discovery programs.
General Synthetic Strategies
The synthesis of amino-substituted thieno[3,2-d]pyrimidines can be broadly categorized into two main microwave-assisted approaches:
-
Construction of the Thieno[3,2-d]pyrimidine Core: This involves the cyclization of suitably functionalized aminothiophene precursors to form the bicyclic system.
-
Functionalization of a Pre-formed Thieno[3,2-d]pyrimidine Ring: This typically involves the nucleophilic substitution of a leaving group, such as a chloro group at the 4-position, with various amines.
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Precursors
A common route to 4-aminothieno[3,2-d]pyrimidines involves the initial synthesis of a thieno[3,2-d]pyrimidin-4(3H)-one, which can then be chlorinated and subsequently aminated. This protocol details the microwave-assisted cyclization of a 3-aminothiophene-2-carboxylate.
Step 1a: Formation of the Dimethylformamide-dimethylacetal (DMF-DMA) Adduct
A solution of methyl 3-amino-5-arylthiophene-2-carboxylate (1.0 mmol) in ethanol (10 mL) is treated with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol). The reaction mixture is subjected to microwave irradiation at 100 °C (80 W) for 15-30 minutes. The solvent is then removed under reduced pressure to yield the intermediate, which is often used in the next step without further purification.
Step 1b: Cyclization with an Amine to form N-Substituted Thieno[3,2-d]pyrimidin-4(3H)-ones
The crude intermediate from Step 1a is dissolved in DMF (4 mL), and the desired primary amine (1.2 mmol) is added. The mixture is heated under microwave irradiation at 100 °C (80 W) for 30 minutes. After cooling, water is added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-ones
The thieno[3,2-d]pyrimidin-4(3H)-one (1.0 mmol) is suspended in phosphorus oxychloride (POCl₃, 5-10 equivalents). The mixture is subjected to microwave irradiation at 95 °C (80 W) for 20 minutes. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford the 4-chlorothieno[3,2-d]pyrimidine derivative.
Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAᵣ) for the Synthesis of 4-Amino Derivatives
This protocol describes the displacement of the 4-chloro group with a primary or secondary amine.
A mixture of the 4-chlorothieno[3,2-d]pyrimidine (1.0 mmol), the desired amine (1.2-1.5 mmol), and a base such as diisopropylethylamine (DIPEA) (1.5 mmol) in a suitable solvent like ethanol or N,N-dimethylformamide (DMF) (3-5 mL) is sealed in a microwave vial. The reaction is heated under microwave irradiation. Typical conditions range from 120-160 °C for 10-60 minutes. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization to yield the target 4-aminothieno[3,2-d]pyrimidine derivative.
Protocol 4: One-Pot Three-Component Synthesis of N-Aryl-thieno[3,2-d]pyrimidin-4-
Application Notes and Protocols: In Vitro Biological Evaluation of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purine nucleobases. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer properties. The anticancer effects of thienopyrimidine derivatives are often attributed to their ability to induce apoptosis, trigger oxidative stress, and cause mitotic catastrophe in cancer cells.[1] Furthermore, specific derivatives have been shown to inhibit key signaling molecules such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/Akt/mTOR pathway.[2][3][4][5]
This document provides a comprehensive guide for the in vitro biological evaluation of the cytotoxicity of a specific derivative, 2-methylthieno[3,2-d]pyrimidin-4(3H)-one. It includes detailed protocols for essential cytotoxicity and apoptosis assays, a summary of representative cytotoxic data for related compounds, and visual diagrams of the experimental workflow and a key signaling pathway potentially modulated by this class of compounds.
Data Presentation: Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives
While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several related thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines. This data provides a comparative baseline for the expected potency of this class of compounds.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6j (thieno[2,3-d]pyrimidine derivative) | HCT116 (Colon) | 0.6 - 1.2 | [1] |
| HCT15 (Colon) | 0.6 - 1.2 | [1] | |
| LN-229 (Brain) | 0.6 - 1.2 | [1] | |
| GBM-10 (Brain) | 0.6 - 1.2 | [1] | |
| A2780 (Ovarian) | 0.6 - 1.2 | [1] | |
| OV2008 (Ovarian) | 0.6 - 1.2 | [1] | |
| Compound 6e (tricyclic thieno[3,2-d]pyrimidine) | HeLa (Cervical) | 0.591 (at 72h) | |
| Compound 17f (thieno[2,3-d]pyrimidine derivative) | HCT-116 (Colon) | 2.80 ± 0.16 | [2] |
| HepG2 (Liver) | 4.10 ± 0.45 | [2] | |
| Compound 8d (thieno[2,3-d]pyrimidine derivative) | BHK (Kidney) | 17 µg/mL | [6] |
| HUH-7 (Liver) | 5.8 µg/mL | [6] | |
| MCF-7 (Breast) | 8.3 µg/mL | [6] | |
| Compound 4a (thieno[3,2-d]pyrimidine derivative) | MCF-7 (Breast) | 0.00204 | [7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide the cytotoxic evaluation of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8][9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest (e.g., HeLa, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11][12][13]
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[13]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)
-
96-well tissue culture plates with treated cells
-
96-well assay plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Following treatment with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a fresh 96-well assay plate.
-
-
Reaction Setup:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the assay plate containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis solution).
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cell suspension
-
Flow cytometer
Protocol:
-
Cell Harvesting and Washing:
-
Harvest the treated cells (including floating and adherent cells).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[2][17][18][19]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity evaluation of this compound.
Caption: General workflow for in vitro cytotoxicity evaluation.
PI3K/Akt Signaling Pathway
Thienopyrimidine derivatives have been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3][4][5] The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Studying Apoptosis Induction by Thienopyrimidines in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to investigate the induction of apoptosis in cancer cell lines by thienopyrimidine derivatives. The protocols outlined below are standard techniques for assessing cytotoxicity, characterizing the apoptotic pathway, and identifying the molecular mechanisms of action for novel thienopyrimidine-based compounds.
Introduction to Thienopyrimidines and Apoptosis
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in cancer research due to their potential as therapeutic agents.[1][2] Many derivatives have been synthesized and evaluated for their anti-proliferative and cytotoxic effects against various cancer cell lines.[3][4] One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6]
Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. It proceeds through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[7] These executioner caspases, such as caspase-3 and -7, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.[8]
This guide details the experimental workflows and protocols necessary to elucidate the pro-apoptotic activity of thienopyrimidine compounds.
Experimental Workflow
A typical workflow for assessing the apoptotic potential of a thienopyrimidine compound involves a series of assays that progress from general cytotoxicity screening to specific mechanistic studies.
Caption: Experimental workflow for apoptosis studies.
Data Presentation: Cytotoxicity of Thienopyrimidine Derivatives
Quantitative data from initial cytotoxicity screenings should be presented in a clear and organized manner to allow for easy comparison of the potency of different compounds across various cell lines.
Table 1: IC50 Values (µM) of Thienopyrimidine Derivatives in Cancer Cell Lines
| Compound | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| TP-1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.5 | 10.2 ± 0.9 |
| TP-2 | 1.2 ± 0.2 | 3.5 ± 0.4 | 5.8 ± 0.6 | 2.1 ± 0.3 |
| TP-3 | 25.4 ± 2.1 | 30.1 ± 2.5 | 42.7 ± 3.8 | 28.9 ± 2.4 |
| Gefitinib | 15.2 ± 1.3 | 0.5 ± 0.1 | 20.5 ± 1.8 | > 50 |
Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after Treatment with Thienopyrimidine TP-2 (10 µM)
| Cell Line | 12 hours | 24 hours | 48 hours |
| HCT116 | 15.2 ± 1.8% | 35.7 ± 3.2% | 65.4 ± 5.1% |
| MCF-7 | 10.1 ± 1.2% | 28.9 ± 2.5% | 52.8 ± 4.7% |
| A549 | 8.7 ± 0.9% | 22.4 ± 2.1% | 45.6 ± 4.0% |
| HeLa | 18.5 ± 2.0% | 40.1 ± 3.5% | 72.3 ± 6.2% |
Data are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Detection of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[14][15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thienopyrimidine compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[14]
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Measurement of Caspase Activity
Caspase activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of specific caspases, such as the initiator caspase-9 and the executioner caspase-3.[16][17] These assays utilize synthetic substrates that are cleaved by the active caspase, releasing a chromophore or a fluorophore that can be quantified.[18]
Protocol (Colorimetric Assay):
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with the assay kit.[16]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.[16]
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the specific caspase substrate (e.g., DEVD-pNA for caspase-3).[16][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[16]
-
Data Analysis: Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control.[16]
Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathways.[8][19] This allows for a detailed mechanistic investigation of how thienopyrimidines induce apoptosis.
Key Protein Targets:
-
Bcl-2 Family Proteins: Examine the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.[20]
-
Caspases: Detect the cleavage and activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[7][21]
-
PARP (Poly(ADP-ribose) polymerase): Detect the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.[8][19]
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19][20]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[8]
Signaling Pathway Visualization
The following diagram illustrates a potential signaling pathway for thienopyrimidine-induced apoptosis, which can be investigated using the protocols described above.
Caption: Intrinsic pathway of thienopyrimidine-induced apoptosis.
By following these detailed application notes and protocols, researchers can effectively characterize the apoptotic effects of novel thienopyrimidine compounds and gain valuable insights into their mechanisms of action, thereby contributing to the development of new anticancer therapies.
References
- 1. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. static.igem.org [static.igem.org]
- 15. kumc.edu [kumc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Tumor Cells Treated with 2-methylthieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one on the cell cycle of tumor cells. The protocols outlined below are based on established methodologies for analyzing cell cycle distribution using flow cytometry.
Introduction
Thienopyrimidine derivatives have emerged as a promising class of compounds with significant anticancer properties.[1][2][3][4] Their structural similarity to purine bases allows them to interact with various cellular targets, leading to the inhibition of cancer cell proliferation.[1] Several studies on substituted thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines have demonstrated their ability to induce cell cycle arrest at different phases, suggesting a potential mechanism of action for their antitumor activity.[5][6] For instance, certain thieno[2,3-b]pyridine compounds have been shown to cause G2/M arrest in prostate cancer cells[5], while some tricyclic thieno[3,2-d]pyrimidines are suggested to disrupt the cell cycle by targeting Cyclin-dependent kinases (CDKs).[6]
This document provides a framework for evaluating the specific effects of this compound on the cell cycle of tumor cells. The primary technique described is flow cytometry with propidium iodide (PI) staining, a robust method for quantifying DNA content and determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: In Vitro Anticancer Activity of Selected Thienopyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Observed Effect | Reference |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 (Melanoma) | Not specified (GP = -31.02%) | Cytotoxic activity | [2] |
| Thieno[2,3-b]pyridine derivative (DJ160) | PC3 (Prostate) | < 0.05 | G2/M arrest, apoptosis | [5] |
| Tricyclic thieno[3,2-d]pyrimidine (6e) | HeLa (Cervical) | 0.591 | Inhibition of proliferation | [6] |
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | A549 (Lung), MCF-7 (Breast) | Not specified | Inhibition of proliferation | [7] |
| Thieno[2,3-d]pyrimidine derivative (14) | MCF7 (Breast) | 22.12 | Anti-breast cancer activity | [4] |
Note: Data on the specific compound this compound is not available in the cited literature; this table provides context from related compounds.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection : Choose a relevant tumor cell line for the study (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HeLa for cervical cancer).
-
Cell Culture : Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment : Seed the cells in culture plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., based on a predetermined IC50 value) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) in all experiments.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a standard method for preparing and analyzing samples for cell cycle distribution.[8][9][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A and a surfactant like Triton X-100)
-
Flow cytometer
Procedure:
-
Harvest Cells : After treatment, harvest the cells by trypsinization.
-
Washing : Wash the cells once with cold PBS.
-
Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[9][10]
-
Rehydration and Staining :
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
-
Incubation : Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Postulated signaling pathway for cell cycle arrest.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Substituted Thieno[3,2-d]pyrimidines as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of N-substituted thieno[3,2-d]pyrimidines as a promising class of antimicrobial agents. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and antimicrobial evaluation, and a discussion of their potential mechanisms of action.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. Thieno[3,2-d]pyrimidines, a class of heterocyclic compounds structurally related to purine bases, have garnered considerable attention due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The thieno[3,2-d]pyrimidine scaffold is particularly attractive for antimicrobial drug design due to its stable fused ring system, favorable pharmacokinetic properties, and the ability to be readily functionalized at various positions, allowing for the modulation of its biological activity.[2] Strategic substitutions on the thieno[3,2-d]pyrimidine core, especially at the N-position, can significantly enhance their antimicrobial potency.[2][3]
Antimicrobial Activity
N-substituted thieno[3,2-d]pyrimidine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[2][4] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the pyrimidine ring. For instance, the introduction of electron-withdrawing groups at the 2-position of the pyrimidine ring has been shown to consistently enhance antimicrobial potency.[2]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative N-substituted thieno[3,2-d]pyrimidine derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| Series 1 | N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | Mycobacterium bovis BCG | >50 | [5] |
| M. bovis BCG (with Q203) | 26 | [5] | ||
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (analogue 19) | Mycobacterium bovis BCG (with Q203) | 6.2 | [5] | |
| Mycobacterium tuberculosis H37Rv (with Q203) | 18 | [5] | ||
| Mycobacterium tuberculosis N0145-Mtb (with Q203) | 7.3 | [5] | ||
| Series 2 | Thieno[2,3-d]pyrimidinedione derivative 2 | Staphylococcus aureus (MRSA) | 2-16 | [4] |
| Staphylococcus aureus (VISA) | 2-16 | [4] | ||
| Staphylococcus aureus (VRSA) | 2-16 | [4] | ||
| Vancomycin-resistant Enterococci (VRE) | 2-16 | [4] | ||
| Series 3 | Thiophene-benzenesulfonamide derivative 4b | Gram-positive & Gram-negative bacteria | High Activity | [3] |
| Thienotriazolopyrimidine-benzenesulfonamide derivative 6b | Gram-positive & Gram-negative bacteria | High Activity | [3] | |
| Imidazole functionalized thieno[3,2-d]pyrimidine 10 | Gram-positive & Gram-negative bacteria | High Activity | [3] |
Mechanism of Action
The antimicrobial mechanism of action for thieno[3,2-d]pyrimidines is believed to be multifactorial, contributing to their efficacy and potentially lowering the propensity for resistance development.[2] Key proposed mechanisms include:
-
DNA Gyrase Inhibition: Several thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[2][6] By targeting the DNA gyrase B subunit, these compounds disrupt critical cellular processes, leading to bacterial cell death.[2]
-
Inhibition of Cytochrome bd Oxidase: Certain thieno[3,2-d]pyrimidin-4-amines have been shown to inhibit the cytochrome bd oxidase in Mycobacterium tuberculosis, particularly when the primary respiratory pathway (cytochrome bcc:aa3) is inhibited.[5] This dual inhibition strategy can be effective in combating mycobacterial infections.
-
Inhibition of Folate Metabolism: The structural similarity of thieno-pyrimidines to purines suggests they may act as inhibitors of enzymes involved in folate biosynthesis, such as dihydrofolate reductase.[4] This is a well-established target for antibacterial agents.[4]
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Thieno[3,2-d]pyrimidines as Selective JAK3 Inhibitors for B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK3, plays a pivotal role in the signal transduction of cytokines essential for the development, proliferation, and survival of lymphocytes.[1] Dysregulation of the JAK/STAT signaling pathway is a key oncogenic driver in various hematological malignancies, including B-cell lymphomas.[2][3] JAK3 is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for these cancers.[4][5] Thieno[3,2-d]pyrimidines have emerged as a promising class of small molecules that can be engineered to selectively and potently inhibit JAK3, offering a targeted therapeutic strategy for B-cell lymphoma.[4][5]
These application notes provide a comprehensive overview of the utilization of thieno[3,2-d]pyrimidine-based inhibitors, summarizing their efficacy and providing detailed protocols for their in vitro and in vivo evaluation.
Data Presentation: Efficacy and Selectivity of Thieno[3,2-d]pyrimidine-based JAK3 Inhibitors
The following tables summarize the quantitative data for representative thieno[3,2-d]pyrimidine compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| 9a | JAK3 | 1.9 | Ibrutinib | >1000 |
| 9g | JAK3 | 1.8 | Spebrutinib | >1000 |
Data extracted from a study on a new class of thieno[3,2-d]pyrimidines harboring an acrylamide pharmacophore.[4]
Table 2: Anti-proliferative Activity in B-cell Lymphoma Cell Lines
| Cell Line | Compound | GI50 (µM) | Reference Compound | GI50 (µM) |
| SU-DHL-4 | 9a | 0.87 | Ibrutinib | 2.54 |
| SU-DHL-6 | 9a | 1.23 | Ibrutinib | 3.89 |
| OCI-Ly10 | 9a | 1.56 | Ibrutinib | 4.12 |
GI50 represents the concentration for 50% of maximal inhibition of cell proliferation. Data from the same study as Table 1.[4]
Signaling Pathway and Mechanism of Action
Caption: JAK3-STAT signaling pathway in B-cell lymphoma and the inhibitory action of thieno[3,2-d]pyrimidines.
Experimental Protocols
Protocol 1: In Vitro JAK3 Kinase Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against JAK3 kinase. A common method is the ADP-Glo™ Kinase Assay.[6][7]
Materials:
-
Recombinant human JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (thieno[3,2-d]pyrimidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100-fold the desired final highest concentration.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the JAK3 enzyme to all wells except the negative control.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: B-cell Lymphoma Cell Proliferation Assay
This protocol is for assessing the anti-proliferative effect of thieno[3,2-d]pyrimidine inhibitors on B-cell lymphoma cell lines using a colorimetric assay such as the MTT assay.[8]
Materials:
-
B-cell lymphoma cell lines (e.g., SU-DHL-4, SU-DHL-6, OCI-Ly10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (thieno[3,2-d]pyrimidine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 100 µL of the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Xenograft Model of B-cell Lymphoma
This protocol provides a general framework for evaluating the in vivo efficacy of thieno[3,2-d]pyrimidine inhibitors in a murine xenograft model.[9][10][11]
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
B-cell lymphoma cell line (e.g., SU-DHL-6)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
Procedure:
-
Subcutaneously inject a suspension of B-cell lymphoma cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pSTAT3).
-
Analyze the data by comparing the tumor growth rates and final tumor volumes between the treatment and control groups.
Experimental Workflow and Logic
Caption: Experimental workflow for the evaluation of thieno[3,2-d]pyrimidine-based JAK3 inhibitors.
References
- 1. longdom.org [longdom.org]
- 2. healthresearchbc.ca [healthresearchbc.ca]
- 3. Epigenetic gene regulation by Janus kinase 1 in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Lab13 [science.umd.edu]
- 9. Identification of highly potent BTK and JAK3 dual inhibitors with improved activity for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. longdom.org [longdom.org]
Troubleshooting & Optimization
improving the reaction yield of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of the initial 2-amino-5-methylthiophene-3-carbonitrile precursor consistently low?
Answer: Low yields in the Gewald reaction, a common method for synthesizing the 2-aminothiophene precursor, can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the choice and amount of the basic catalyst (e.g., piperidine, triethylamine, or morpholine).[1] Running the reaction at too low a temperature can lead to incomplete conversion, while excessively high temperatures may promote side reactions.[1]
-
Impure Reactants: The purity of the starting materials, namely acetone, ethyl cyanoacetate, and sulfur, is critical for a successful reaction. Impurities can interfere with the reaction mechanism.[1]
-
Inefficient Sulfur Reaction: Elemental sulfur needs to be effectively dissolved and react. Inadequate stirring or an unsuitable reaction medium can hinder its reactivity.[1]
-
Byproduct Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.[1]
Solutions:
-
Optimize Catalyst and Temperature: Experiment with different base catalysts and their concentrations. A systematic optimization of the reaction temperature is also recommended. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in some cases.[1]
-
Ensure High-Purity Reagents: Use freshly distilled or high-purity grade acetone and ethyl cyanoacetate.[1]
-
Improve Sulfur Dispersion: Employ vigorous mechanical stirring and a suitable solvent like ethanol or DMF to ensure good dispersion and reaction of the elemental sulfur.[1]
-
Controlled Addition of Reagents: Adding the base catalyst dropwise at a controlled temperature can help minimize side reactions.[1]
Question 2: During the cyclization of 2-amino-5-methylthiophene-3-carbonitrile with formamide, a significant amount of an insoluble, dark-colored byproduct is observed. What is it and how can its formation be minimized?
Answer: The formation of dark, insoluble byproducts during cyclization with formamide at high temperatures is a common issue. This is often due to the polymerization of the starting material or product.
Solutions:
-
Temperature Control: Carefully control the reaction temperature. While a high temperature is necessary for the reaction to proceed, excessive heat can promote polymerization.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Alternative Reagents: Consider using alternative cyclizing agents that may require milder reaction conditions.
Question 3: The final product is difficult to purify. What are the common impurities and what are the recommended purification methods?
Answer: Common impurities include unreacted starting materials, the dark-colored byproducts mentioned previously, and potentially side-products from undesired reactions.
Solutions:
-
Work-up: A thorough work-up procedure is crucial. This typically involves precipitating the product in cold water, followed by filtration and washing.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or isopropanol, is an effective method for purifying the final product.[1]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel with a carefully selected eluent system can be employed for further purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common route is a two-step synthesis. The first step is the Gewald reaction to form 2-amino-5-methylthiophene-3-carbonitrile from acetone, ethyl cyanoacetate, and sulfur. The second step is the cyclization of this intermediate with a one-carbon source, such as formamide or triethyl orthoformate, to form the final thienopyrimidinone ring.
Q2: What are some alternative reagents for the cyclization step?
A2: Besides formamide, other reagents that can be used for the cyclization step include triethyl orthoformate followed by reaction with ammonia, or urea at high temperatures. The choice of reagent can influence the reaction conditions and yield.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis has been reported to improve yields and significantly reduce reaction times for both the Gewald reaction and the subsequent cyclization step.[1][2]
Q4: What are the key safety precautions to take during this synthesis?
A4: This synthesis involves flammable solvents, corrosive reagents (if using alternatives like POCl₃), and heating to high temperatures. It is essential to perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use caution when heating the reaction mixture.
Data Presentation
Table 1: Comparison of Cyclizing Agents for Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis
| Cyclizing Agent | Solvent | Conditions | Reaction Time (h) | Yield (%) |
| Formamide | Neat | 160-170 °C | 3-4 | 60-80 |
| Triethyl Orthoformate / Ammonia | Ethanol | Reflux | 6 | 55-75 |
| Urea | Neat | 190 °C | 3 | ~70 |
| Phenyl Isothiocyanate | DMF | 100 °C | 5 | 65-85 |
Data adapted from a similar synthesis for 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one and may serve as a starting point for optimization.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile (Gewald Reaction) [1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.
-
Catalyst Addition: Slowly add piperidine (0.02 mol) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methylthiophene-3-carbonitrile.
Protocol 2: Synthesis of this compound (Adapted from a similar synthesis)[1]
-
Reaction Setup: In a 100 mL round-bottom flask, place 2-amino-5-methylthiophene-3-carbonitrile (0.05 mol) and an excess of formamide (50 mL).
-
Reaction: Heat the mixture to 160-170 °C under a nitrogen atmosphere for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Isolation: Filter the solid, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude this compound from a suitable solvent like ethanol or isopropanol.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of Thieno[3,2-d]pyrimidine Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the common challenge of poor aqueous solubility of thieno[3,2-d]pyrimidine derivatives in in-vitro assays. Inadequate solubility can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR)[1]. The following troubleshooting steps, FAQs, and protocols offer a systematic approach to ensure reliable and reproducible experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My thieno[3,2-d]pyrimidine derivative precipitates out of solution when I add my DMSO stock to the aqueous assay buffer. What should I do?
Answer: Compound precipitation is a common first hurdle. Before moving to more complex methods, follow these initial troubleshooting steps. The primary goal is to ensure the compound is fully dissolved in the initial stock and that the dilution process is optimized.
-
Check DMSO Stock: Ensure your compound is fully dissolved in your 100% DMSO stock solution. If you see any particulates, gentle warming or brief sonication may help. Be aware that prolonged storage, even in DMSO, can sometimes lead to precipitation.[1]
-
Optimize Dilution: The way you dilute your stock matters. It is preferable to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility, rather than diluting it first in a simple aqueous buffer.[1]
-
Use a Co-solvent: If direct dilution fails, using a water-miscible organic co-solvent is the most common and straightforward approach.[2][3][4] Dimethyl sulfoxide (DMSO) is the most widely used, but others like ethanol or propylene glycol can also be effective.[2][4] Always prepare a concentrated stock solution in the co-solvent and then dilute it to the final concentration in your assay medium.
Question 2: My cell-based assay is sensitive to DMSO, and I cannot achieve the desired concentration without toxicity. What are my alternatives?
Answer: When the concentration of DMSO required to keep the compound in solution is toxic to your cells, more advanced solubilization aids are necessary.
-
Cyclodextrins: These are sugar-based macrocycles that can encapsulate a poorly soluble drug in their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used and are generally well-tolerated in cell culture.[3] This method has been successfully used to solubilize related thieno[2,3-b]pyridine compounds for in-vivo studies.[5]
-
pH Adjustment: If your thieno[3,2-d]pyrimidine derivative has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[2][6] For a weakly basic compound, lowering the pH will favor the more soluble protonated form. For a weakly acidic compound, increasing the pH will favor the more soluble deprotonated salt form. Ensure the final pH is compatible with your assay.
-
Use of Serum: If your assay medium contains serum (e.g., FBS), the proteins within it, particularly albumin, can bind to hydrophobic compounds and help keep them in solution. Maximizing this interaction by adding the compound directly to the serum-containing medium can be beneficial.
Question 3: How do I select the best solubilization strategy for a cell-based assay versus a cell-free (e.g., enzyme) assay?
Answer: The choice of strategy depends heavily on the assay's sensitivity to additives.
-
Cell-Based Assays: The primary constraint is cellular health. High concentrations of organic solvents (>0.5-1% DMSO) are often toxic. Similarly, surfactants used above their critical micelle concentration (CMC) can disrupt cell membranes and cause cell death.[7] Therefore, for cell-based assays, the preferred order of methods is:
-
Low concentration of DMSO (<0.5%).
-
Cyclodextrins (e.g., HP-β-CD).
-
pH modification (if the required pH is within a physiologically tolerated range).
-
-
Cell-Free/Enzyme Assays: These systems are generally much more robust. They can tolerate higher concentrations of co-solvents and are often compatible with non-ionic surfactants like Tween-20 or Triton X-100 (typically at 0.01-0.05%), which can be very effective at solubilizing compounds.[7]
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO for in vitro assays? For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts or cytotoxicity. Some robust cell lines may tolerate up to 1%, but this should be validated. Enzyme assays can often tolerate higher concentrations, sometimes up to 5%, but this must be empirically determined.
Q2: How do cyclodextrins work? Cyclodextrins have a cage-like structure that is hydrophobic on the inside and hydrophilic on the outside.[3] They form "inclusion complexes" by encapsulating the non-polar, poorly soluble thieno[3,2-d]pyrimidine molecule within their internal cavity, effectively shielding it from the aqueous environment. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[3][8]
Q3: Can I use sonication to dissolve my compound in the final assay buffer? Sonication can be useful for breaking up aggregates and dissolving the initial stock solution in a solvent like DMSO.[7] However, it is generally not recommended for the final assay medium, especially for cell-based assays, as the energy can damage proteins or harm cells. It is a better tool for stock preparation than for final dilution.
Q4: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic Solubility measures the concentration of a compound that stays in solution after a supersaturated solution (often made by diluting a DMSO stock) is allowed to precipitate over a short period (1-24 hours). This often mimics the conditions of an in-vitro assay.[1]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of solid compound to a solvent and allowing it to equilibrate for a longer period (24-48 hours).[1] For high-throughput screening and most in-vitro assays, kinetic solubility is the more relevant parameter because it reflects the non-equilibrium conditions used in the experiment.[1]
Data Presentation & Protocols
Table 1: Comparison of Common Solubilization Techniques
| Technique | Mechanism of Action | Typical Concentration | Pros | Cons | Assay Compatibility |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent, decreasing the energy required to solvate the hydrophobic compound.[2][6] | < 0.5% (cells), < 5% (enzyme) | Simple, effective for many compounds, widely used. | Can be toxic to cells at higher concentrations, may affect enzyme activity.[7] | Cell-based (low conc.), Enzyme, Biochemical. |
| pH Adjustment | Converts a poorly soluble neutral compound into a more soluble ionized salt form.[2][6] | pH 2 units from pKa | Very effective for ionizable drugs, avoids organic solvents. | Only works for compounds with acidic/basic groups, required pH may be incompatible with assay. | Cell-based (if pH is tolerated), Enzyme, Biochemical. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its core.[3][8] | 1-10 mM | Low cellular toxicity, high solubilizing capacity for suitable molecules.[3] | Can be expensive, may interact with some assay components. | Cell-based, Enzyme, Biochemical. |
| Surfactants (e.g., Tween-20) | Forms micelles that incorporate the drug into their hydrophobic core, increasing apparent solubility.[2] | 0.01 - 0.05% | Highly effective, low cost. | Toxic to cells, can interfere with protein-protein interactions or enzyme kinetics.[7] | Primarily for Enzyme and other cell-free assays. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation: Weigh an accurate amount of your thieno[3,2-d]pyrimidine derivative and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (<40°C) or brief sonication if necessary.
-
Intermediate Dilution (Optional): If needed, create an intermediate dilution of the stock solution in 100% DMSO. This is useful for creating a serial dilution curve.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) directly to the pre-warmed final assay medium to achieve the desired test concentration. The volume of DMSO added should not exceed 0.5% of the total volume for cell-based assays. For example, add 5 µL of a 10 mM stock to 995 µL of medium for a final concentration of 50 µM with 0.5% DMSO.
-
Mixing and Incubation: Mix immediately and thoroughly by gentle vortexing or pipetting. Visually inspect for any signs of precipitation before adding to the assay plate.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your base assay buffer (e.g., PBS or HBSS).
-
Complexation: Add your thieno[3,2-d]pyrimidine derivative (either as a solid or from a small volume of concentrated organic stock) to the HP-β-CD solution.
-
Incubate: Vortex the mixture vigorously and incubate, shaking, for 1-24 hours at room temperature or 37°C to allow for the formation of the inclusion complex. The optimal time should be determined empirically.
-
Filter (Optional but Recommended): To remove any undissolved compound, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and collect the supernatant, or filter it through a 0.22 µm filter.
-
Quantify and Use: Determine the concentration of the solubilized compound in the supernatant using UV-Vis spectroscopy or HPLC. Use this solubilized stock for your experiments.
Contextual Visualization
Thieno[3,2-d]pyrimidine derivatives are often investigated as inhibitors of key cellular signaling proteins, such as Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression.[9] Overcoming solubility is the first step to accurately evaluating their potential effect on these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 9. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
optimization of kinase assay conditions for potent thieno[3,2-d]pyrimidine inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing kinase assays using potent thieno[3,2-d]pyrimidine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are thieno[3,2-d]pyrimidines and why are they potent kinase inhibitors? Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds with a core structure that resembles purines.[1] This structural similarity allows them to effectively target the highly conserved ATP-binding site of many protein kinases.[1][2] By competing with ATP, they can inhibit kinase activity and block downstream signaling pathways involved in cell proliferation, survival, and migration, making them valuable candidates for cancer research and therapy.[1][3]
Q2: Which kinases are commonly targeted by thieno[3,2-d]pyrimidine inhibitors? This scaffold has been successfully used to develop potent and selective inhibitors for a range of kinases, including Janus Kinase 1 (JAK1), JAK3, Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase (FLT-3), and Cell Division Cycle 7 (Cdc7) kinase.[3][4][5][6]
Q3: Why is my measured IC50 value for an ATP-competitive inhibitor higher than the literature value? The apparent potency (IC50) of an ATP-competitive inhibitor is highly dependent on the concentration of ATP used in the assay.[7][8] Cellular ATP concentrations are typically in the millimolar (mM) range, much higher than the ATP Km of most kinases.[7][8] Biochemical assays are often run at an ATP concentration close to the kinase's Km value to ensure sensitivity.[8] If your assay uses a higher ATP concentration, it will require more inhibitor to achieve 50% inhibition, resulting in a higher IC50 value.[8] Always report the ATP concentration used in your assay for data comparability.[9]
Q4: How do I select the appropriate assay technology for my experiment? The choice of assay depends on several factors including the specific kinase, the desired throughput, cost, and laboratory infrastructure.[10] Common methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): These measure the amount of ADP produced as a direct indicator of kinase activity.[11] They are highly sensitive and suitable for high-throughput screening.[6]
-
Fluorescence-based assays (e.g., TR-FRET): These assays detect the phosphorylation of a substrate using fluorescence resonance energy transfer and are also well-suited for HTS.[10]
-
Radiometric assays: Considered a gold standard, these directly measure the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to the substrate.[12][13] They are highly reliable but involve handling radioactive materials.[13]
Troubleshooting Guide
This guide addresses common issues encountered during kinase assay optimization.
Problem 1: High Background Signal
A high background can mask the true kinase activity signal, leading to a low signal-to-noise ratio.[8]
| Potential Cause | Recommended Action & Explanation |
| Compound Interference | Run a "No Enzyme" control containing all assay components (including the inhibitor) except the kinase.[14] An increase in signal that correlates with inhibitor concentration points to direct interference with the detection system (e.g., compound fluorescence or inhibition of luciferase in luminescence assays).[10][14] |
| Suboptimal Reagent Concentrations | Titrate key reagents. An excessively high kinase concentration can lead to rapid substrate depletion, while high ATP concentrations can contribute to background in ADP-formation assays.[14] Titrate the enzyme, substrate, and ATP to find optimal concentrations that produce a robust signal within the linear range of the reaction.[15] |
| Contaminated Reagents | Use fresh, high-purity reagents. Impurities in ATP, substrates, or buffers can affect reaction kinetics and background signals.[15] Ensure proper storage and handling of all components. |
Problem 2: Low or No Kinase Activity Signal
A weak signal can make it difficult to accurately determine inhibitor potency.
| Potential Cause | Recommended Action & Explanation |
| Inactive Enzyme | Verify enzyme activity. Ensure proper storage and handling of the kinase; aliquot the enzyme to avoid repeated freeze-thaw cycles and always keep it on ice during use.[8] Perform a positive control reaction with a known activator or without any inhibitor to confirm enzyme activity. |
| Suboptimal ATP Concentration | Determine the ATP Kₘ for your kinase. If the ATP concentration is too low, the reaction rate will be suboptimal, leading to a weak signal.[8] Running the assay at or near the ATP Kₘ is recommended for initial inhibitor characterization.[8][9] |
| Incorrect Buffer Conditions | Check the buffer composition. Verify the pH, salt concentration, and the presence and concentration of necessary cofactors like MgCl₂ or MnCl₂.[8] Kinase activity is highly sensitive to buffer conditions.[10] |
Problem 3: Poor Inhibitor Potency or Inconsistent Results
This can be caused by issues with the compound itself or the assay setup.
| Potential Cause | Recommended Action & Explanation |
| Compound Aggregation | Test for detergent sensitivity. Compound aggregates can non-specifically inhibit enzymes, leading to false positives.[14] Re-run the dose-response curve in buffer containing a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation was the cause of the initial activity.[14] |
| Compound Solubility Issues | Check compound solubility in the final assay buffer. Poor solubility can lead to an overestimation of the inhibitor concentration and inaccurate IC50 values. Ensure the final DMSO concentration is low and consistent across all wells.[15] |
| Assay Not in Linear Range | Determine the initial velocity region of the enzyme reaction. Ensure the reaction time and enzyme concentration are set so that substrate consumption is linear over the incubation period (typically <20% substrate turnover).[9] Non-linear kinetics can lead to an inaccurate assessment of inhibitor potency. |
Visualized Workflows and Pathways
Troubleshooting Logic for Kinase Assays
// High Background Path no_enzyme_ctrl [label="Run 'No Enzyme' Control", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; signal_in_neg [label="Signal in Control?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; interference [label="Cause: Compound Interference\nFix: Use alternative assay format", fillcolor="#34A853", fontcolor="#FFFFFF"]; titrate_reagents [label="Cause: Reagent Concentration\nFix: Titrate Enzyme/ATP down", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Low Signal Path check_enzyme [label="Check Enzyme Activity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme_active [label="Enzyme Active?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_enzyme [label="Cause: Inactive Enzyme\nFix: Use new enzyme lot/aliquot", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_buffer [label="Cause: Suboptimal Conditions\nFix: Check ATP Kₘ & buffer pH/cofactors", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Bad Potency Path detergent_test [label="Run Assay with 0.01% Triton X-100", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50_shift [label="IC50 Shifts Right?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aggregation [label="Cause: Compound Aggregation\nFix: Use detergent, check solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_linearity [label="Cause: Non-linear Kinetics\nFix: Optimize enzyme conc. & time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> high_bg; start -> low_signal; start -> bad_potency;
high_bg -> no_enzyme_ctrl; no_enzyme_ctrl -> signal_in_neg; signal_in_neg -> interference [label="Yes"]; signal_in_neg -> titrate_reagents [label="No"];
low_signal -> check_enzyme; check_enzyme -> enzyme_active; enzyme_active -> check_buffer [label="Yes"]; enzyme_active -> replace_enzyme [label="No"];
bad_potency -> detergent_test; detergent_test -> ic50_shift; ic50_shift -> aggregation [label="Yes"]; ic50_shift -> check_linearity [label="No"]; }
A troubleshooting decision tree for common kinase assay issues.
General Kinase Inhibition Assay Workflow
// Workflow Path prep_plate -> incubate1 -> start_reaction -> incubate2 -> stop_reaction -> detect -> read; }
Workflow for a typical in vitro kinase assay using ADP-Glo™.
Inhibition of the JAK-STAT Signaling Pathway
// Nodes cytokine [label="Cytokine", fillcolor="#FFFFFF", fontcolor="#202124"]; receptor [label="Cytokine Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; jak [label="JAK", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="Thieno[3,2-d]pyrimidine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; atp [label="ATP"]; adp [label="ADP"]; stat [label="STAT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pstat [label="p-STAT", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dimer [label="p-STAT Dimer", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; transcription [label="Gene Transcription", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges cytokine -> receptor [label=" binds"]; receptor -> jak [label=" activates"]; jak -> stat [label=" phosphorylates"]; atp -> jak [style=dashed]; jak -> adp [style=dashed]; inhibitor -> jak [label=" INHIBITS", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; stat -> pstat [style=invis]; pstat -> dimer [label=" dimerizes"]; dimer -> nucleus [label=" translocates to"]; nucleus -> transcription; }
Inhibition of the JAK-STAT pathway by a thieno[3,2-d]pyrimidine.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of selected thieno[3,2-d]pyrimidine derivatives against various kinases.
Table 1: Inhibitory Activity against Janus Kinases (JAK)
| Compound | Target Kinase | IC50 (nM) | Notes |
| Compound 46 | JAK1 | 22 | Showed 4-fold higher enzymatic activity against JAK1 relative to reference compound AZD4205.[3] |
| Compound 9a | JAK3 | 1.9 | A potent covalent inhibitor.[4] |
| Compound 9g | JAK3 | 1.8 | A potent covalent inhibitor.[4] |
Table 2: Inhibitory Activity against Other Kinases
| Compound | Target Kinase(s) | IC50 (nM) | Notes |
| Compound 26 | FAK / FLT-3 | Not specified | Identified as a dual FAK and FLT-3 inhibitor with demonstrated tumor suppression in xenograft models.[5] |
| TAK-931 | Cdc7 | <0.3 | A highly potent inhibitor of Cdc7 kinase.[6] |
| Compound 18 | PI3Kδ | Single-digit nM | Showed >100-fold selectivity over other class-I PI3K isoforms.[16] |
| Compound 42 | PI3Kδ | Single-digit nM | Showed >100-fold selectivity over other class-I PI3K isoforms.[16] |
Experimental Protocols
Protocol 1: In Vitro Cdc7 Kinase Assay (ADP-Glo™)
This protocol quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6]
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., synthetic peptide or full-length MCM2 protein)
-
Thieno[3,2-d]pyrimidine test compounds (dissolved in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Plate Setup: Add the kinase buffer, substrate, and Cdc7/Dbf4 enzyme to each well.
-
Compound Addition: Add test compounds in a dose-response manner to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the kit instructions.
-
Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal.[6][17]
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[17]
Protocol 2: Cellular MCM2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within intact cells.[6]
Materials:
-
Cancer cell line (e.g., COLO 205)
-
Cell culture medium and reagents
-
Thieno[3,2-d]pyrimidine test compounds
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-MCM2, anti-total-MCM2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture: Seed cells in culture plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts. Determine the protein concentration for each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Probe the membrane with a primary antibody against the phosphorylated substrate (e.g., phospho-MCM2). b. Wash the membrane and incubate with an HRP-conjugated secondary antibody. c. Detect the signal using a chemiluminescence substrate.
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total, non-phosphorylated substrate (e.g., total MCM2).[6]
-
Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at each inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theraindx.com [theraindx.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
troubleshooting anomalous results in thienopyrimidine anticancer screening assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing thienopyrimidine-based compounds in anticancer screening assays. The information is tailored to assist scientists and drug development professionals in identifying and resolving common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the screening of thienopyrimidine derivatives, leading to anomalous or difficult-to-interpret results.
Issue 1: Low or No Apparent Cytotoxicity of the Thienopyrimidine Compound
Q: My thienopyrimidine compound, which was expected to be active, shows very low or no cytotoxicity in my cell-based assay (e.g., MTT, CellTiter-Glo®). What are the potential causes and how can I troubleshoot this?
A: Several factors can contribute to unexpectedly low bioactivity. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Cytotoxicity
Caption: Troubleshooting workflow for unexpectedly low compound cytotoxicity.
-
Compound Integrity and Solubility:
-
Purity and Concentration: Verify the purity of your thienopyrimidine compound using techniques like LC-MS and confirm the concentration of your stock solution (e.g., via UV-Vis spectrophotometry).
-
Solubility: Thienopyrimidine derivatives, particularly those with planar aromatic systems, can have poor aqueous solubility.[1] This can lead to compound precipitation in aqueous assay media, reducing the effective concentration.
-
Visual Inspection: Centrifuge your final assay plate and inspect the wells for any visible precipitate.
-
Solubility Enhancement: Consider preparing a higher concentration stock in 100% DMSO and using a serial dilution scheme that minimizes the time the compound is in a high aqueous concentration before being added to the cells.[1] The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells.
-
-
-
Assay Parameters:
-
Cell Density: The optimal cell seeding density should be determined to ensure cells are in the logarithmic growth phase during the experiment.[2]
-
Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Reagent Quality: Ensure that all assay reagents, such as MTT or luciferin, are within their expiration dates and have been stored correctly.
-
-
Biological Considerations:
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Cell Line Sensitivity: Not all cancer cell lines will be sensitive to your specific thienopyrimidine derivative. This can be due to the absence or low expression of the drug's target, or the presence of resistance mechanisms.[2]
-
Drug Efflux: Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell, lowering its intracellular concentration. Co-incubation with an efflux pump inhibitor can help to clarify this.
-
Issue 2: High Variability in Assay Results
Q: I am observing significant variability between replicate wells and between experiments. How can I improve the consistency of my results?
A: High variability can obscure real biological effects. The following steps can help improve assay precision.
-
Pipetting and Dispensing:
-
Ensure accurate and consistent liquid handling. Use calibrated pipettes and consider the use of automated liquid handlers for high-throughput screens.
-
When plating cells, ensure a homogenous cell suspension is maintained to avoid uneven cell distribution.
-
-
Edge Effects:
-
The outer wells of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Compound Aggregation:
-
Some thienopyrimidine derivatives have been shown to exhibit aggregation-induced emission (AIE), suggesting a propensity to aggregate in aqueous solutions.[3][4] Compound aggregates can lead to inconsistent and artifactual results.[3]
-
Mitigation: Including a small amount of non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer can help prevent compound aggregation. However, the compatibility of the detergent with your specific cell line and assay should be validated.
-
Issue 3: Suspected False Positives in Fluorescence-Based Assays
Q: I am getting a high hit rate in my fluorescence-based assay (e.g., measuring apoptosis with a fluorescent caspase substrate). How can I rule out false positives?
A: Thienopyrimidines are heterocyclic compounds and some have been reported to possess inherent fluorescent properties or exhibit aggregation-induced emission.[3][4][5] This can interfere with fluorescence-based assays, leading to false positives.
Troubleshooting Workflow for Suspected Fluorescence Artifacts
Caption: Workflow to identify and mitigate fluorescence artifacts.
-
Check for Autofluorescence:
-
Run a control plate with your thienopyrimidine compounds in the assay buffer without cells. Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal indicates that the compound itself is fluorescent and is likely causing a false positive.
-
-
Use Orthogonal Assays:
-
Confirm your initial hits using a secondary assay that employs a different detection method (e.g., a luminescence- or colorimetric-based assay). A true hit should show activity across different assay platforms.
-
-
Consider Pan-Assay Interference Compounds (PAINS):
-
PAINS are compounds that appear as hits in multiple assays due to non-specific activity or assay interference.[6] While there is no definitive classification of all thienopyrimidines as PAINS, their heterocyclic nature and potential for reactivity warrant caution. Scrutinize the chemical structure of your hits for known PAINS motifs.
-
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected thienopyrimidine derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Thienopyrimidine Derivatives in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| RP-010 | PC-3 | < 1 | |
| RP-010 | DU145 | < 1 | |
| 5a | PC-3 | 5.3-138 | |
| 5b | PC-3 | 5.3-138 | |
| 5c | PC-3 | 5.3-138 | |
| 5d | PC-3 | 5.3-138 |
Table 2: Kinase Inhibitory Activity of Selected Thienopyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 22g | EGFR | 6.67 - 26.24 | [5] |
| 5f | EGFR | 1.18-fold more potent than Erlotinib | [5] |
| 5f | VEGFR-2 | 1.23 | [5] |
| 44a | FLT3 | 17.83 | [5] |
| 44b | FLT3 | > 17.83 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assessment: MTT Assay
This protocol is used to assess the cytotoxic effect of thienopyrimidine compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Thienopyrimidine compound stock solution (in 100% DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the thienopyrimidine compounds in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
2. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is for determining the inhibitory effect of thienopyrimidine compounds on the activity of a specific kinase.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescent signal is generated from the ADP, and a decrease in signal in the presence of the compound indicates inhibition.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Thienopyrimidine compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the thienopyrimidine compound in the kinase assay buffer.
-
In a 384-well plate, add the compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase to each well and incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
3. Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of thienopyrimidine compounds on the phosphorylation status of key proteins in a signaling pathway.
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both the total and phosphorylated forms of a protein, the effect of an inhibitor on its activation state can be determined.
-
Materials:
-
Cancer cell line
-
Thienopyrimidine compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to attach.
-
Treat the cells with the thienopyrimidine compound at various concentrations and for different durations.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the total protein or loading control band.
-
Signaling Pathway and Workflow Diagrams
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of thienopyrimidine compounds.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade, a common target for thienopyrimidine anticancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification techniques for 2-methylthieno[3,2-d]pyrimidin-4(3H)-one analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound analogs?
A1: Common impurities can include unreacted starting materials, such as 3-aminothiophene-2-carboxylate derivatives, and byproducts from the cyclization step. Depending on the synthetic route, side-products from undesired reactions, like the formation of isomeric thienopyrimidines, may also be present.[1] Residual solvents from the reaction or initial work-up are also common.
Q2: Which purification techniques are most effective for this compound analogs?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. Common and effective methods include:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. Success is highly dependent on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Silica Gel Column Chromatography: A versatile technique for separating compounds with different polarities. It is effective for removing both more and less polar impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for obtaining highly pure compounds, especially for challenging separations of structurally similar analogs or for final purification steps.
Q3: My this compound analog has poor solubility. How can I improve its purification?
A3: Poor solubility can be a challenge. For column chromatography, you may need to use more polar solvent systems or consider a different stationary phase like alumina. For recrystallization, a comprehensive solvent screen is necessary. If solubility in common organic solvents is low, consider solvent mixtures. In some cases, derivatization to a more soluble intermediate, followed by purification and deprotection, might be a viable strategy.
Q4: I am observing a low yield after purification. What are the potential causes and how can I mitigate this?
A4: Low recovery can stem from several factors. During column chromatography, your compound might be partially or fully retained on the column. Ensure the chosen solvent system is appropriate to elute your compound. In recrystallization, the compound may have significant solubility in the cold solvent, leading to loss in the mother liquor. Cooling the solution in an ice bath can help maximize precipitation. It is also possible that the product is unstable under the purification conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound analogs.
| Problem | Possible Cause | Suggested Solution |
| Column Chromatography | ||
| Compound does not move from the baseline. | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound elutes with the solvent front. | Eluent is too polar. | Decrease the polarity of the eluent system. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Poor separation of product and impurities (overlapping bands). | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[1] A three-component solvent system might also provide better separation. |
| Streaking or tailing of bands. | Sample is overloaded. The compound may be interacting strongly with the silica gel. | Use a smaller amount of crude material for the given column size. Add a small amount of a polar solvent like methanol to the eluent, or a modifier like triethylamine for basic compounds or acetic acid for acidic compounds. |
| Recrystallization | ||
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for your compound. | Try a different solvent or a solvent mixture. For compounds with aromatic rings, toluene can be a good choice. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. The melting point of the compound might be lower than the boiling point of the solvent. | Add more solvent to the hot solution. Allow the solution to cool more slowly. Try a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent). |
| Low recovery of crystals. | The compound is significantly soluble in the cold solvent. | Cool the crystallization mixture in an ice bath to minimize solubility and maximize crystal formation. |
| General Issues | ||
| The purified product is still impure. | The chosen purification method is not suitable for the impurities present. | A multi-step purification approach may be necessary. For example, an initial purification by column chromatography followed by a final recrystallization or preparative HPLC. |
Data Presentation
Table 1: Exemplary Solvent Systems for Column Chromatography of Thienopyrimidine Analogs
| Compound Type | Stationary Phase | Eluent System | Reference |
| 2-methyl-5,7-dihydrothieno-[3,4d]-pyrimidine | Silicic Acid | 1% Methanol in Methylene Chloride | [2] |
| General Thieno[3,2-d]pyrimidin-4(3H)-one analogs | Silica Gel | n-hexane/Ethyl Acetate (70:30 to 60:40) | [3] |
| General Thienopyrimidines | Silica Gel | Ethyl acetate/Hexane or Dichloromethane/Methanol | [1] |
Table 2: Exemplary Solvents for Recrystallization of Thienopyrimidine Analogs
| Compound Type | Recrystallization Solvent | Reference |
| 2-methyl-5,7-dihydrothieno-[3,4d]-pyrimidine | Hexane | [2] |
| General Thienopyrimidines | Ethanol, Isopropanol | [1] |
| Pyrimidine derivatives | Ethanol | [4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for each specific analog.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound analog in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a single solvent and observe the solubility at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to completely dissolve the compound.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound analogs.
Caption: A typical experimental workflow for the purification of thienopyrimidine analogs.
Caption: Inhibition of the PI3K/Akt signaling pathway by thienopyrimidine analogs.[5][6][7][8]
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by thienopyrimidine analogs.[9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. US3960860A - 2-Methyl-5,7-dihydrothieno-[3,4d]-pyrimidine - Google Patents [patents.google.com]
- 3. jahrbib.sulb.uni-saarland.de [jahrbib.sulb.uni-saarland.de]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Thieno[3,2-d]pyrimidine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of thieno[3,2-d]pyrimidine drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many thieno[3,2-d]pyrimidine drug candidates?
Low oral bioavailability of thieno[3,2-d]pyrimidine derivatives often stems from a combination of factors, including:
-
Poor Aqueous Solubility: The planar and often lipophilic nature of the thieno[3,2-d]pyrimidine scaffold can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
High First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 enzymes in the liver and intestinal wall, reducing the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: Thieno[3,2-d]pyrimidine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen, thereby limiting net absorption.
-
Slow Dissolution Rate: Even if a compound has moderate solubility, a slow dissolution rate from the solid dosage form can limit the concentration of dissolved drug available for absorption.
Q2: What are the main formulation strategies to improve the oral bioavailability of thieno[3,2-d]pyrimidine drug candidates?
There are three primary formulation approaches to enhance the oral bioavailability of these compounds:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a particularly effective application of this principle.[1][2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[3] The amorphous form has a higher free energy than the crystalline form, leading to enhanced solubility.
-
Lipid-Based Formulations: For lipophilic thieno[3,2-d]pyrimidine derivatives, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form and facilitating lymphatic transport, which can bypass first-pass metabolism.[4][5][6]
Q3: Can chemical modification be used to improve the oral bioavailability of thieno[3,2-d]pyrimidine derivatives?
Yes, chemical modification is a viable strategy. The development of prodrugs is a common approach. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This can be used to:
-
Increase aqueous solubility.
-
Enhance permeability across the intestinal membrane.
-
Temporarily mask a site of first-pass metabolism.
For example, ester or carbamate prodrugs can be synthesized to improve the physicochemical properties of the parent thieno[3,2-d]pyrimidine.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Species
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility and slow dissolution rate. | 1. Characterize the solid-state properties: Perform powder X-ray diffraction (PXRD) to confirm crystallinity and differential scanning calorimetry (DSC) to determine the melting point and assess crystal packing energy. 2. Formulate as a nanosuspension: This increases the surface area for dissolution. (See Experimental Protocol 1). 3. Develop an amorphous solid dispersion (ASD): This can significantly enhance solubility. (See Experimental Protocol 2). |
| Extensive first-pass metabolism. | 1. Conduct in vitro metabolism studies: Use liver microsomes or hepatocytes to identify the primary metabolic pathways. 2. Consider a lipid-based formulation (e.g., SEDDS): This can promote lymphatic absorption, partially bypassing the liver. (See Experimental Protocol 3). 3. Synthesize a prodrug: Modify the metabolic soft spot on the molecule. |
| P-gp or other efflux transporter involvement. | 1. Perform in vitro transporter assays: Use Caco-2 cell monolayers to assess the efflux ratio. 2. Co-administer with a P-gp inhibitor (for research purposes): This can confirm P-gp involvement if a significant increase in absorption is observed. 3. Lipid-based formulations: Some excipients in these formulations can inhibit efflux transporters. |
Issue 2: Drug Precipitation in the Gastrointestinal Tract upon Release from the Formulation
| Possible Cause | Troubleshooting Step |
| Supersaturation from an amorphous solid dispersion leads to crystallization. | 1. Incorporate a precipitation inhibitor: Polymers like HPMC or PVP can help maintain a supersaturated state in the gut. 2. Optimize the polymer and drug loading in the ASD: A higher polymer-to-drug ratio may be needed. |
| The drug precipitates from a lipid-based formulation upon dispersion and digestion. | 1. Select appropriate lipids and surfactants: Long-chain triglycerides may form more stable colloids with bile salts. 2. Include a co-solvent or co-surfactant: This can improve the emulsification process and the stability of the resulting microemulsion. |
| pH-dependent solubility leading to precipitation as the drug transits from the stomach to the intestine. | 1. Investigate the pH-solubility profile of the drug candidate. 2. Consider enteric-coated formulations: This can protect the drug in the acidic environment of the stomach and release it in the more neutral pH of the small intestine. |
Data Presentation
The following table summarizes pharmacokinetic data for a thieno[3,2-d]pyrimidine derivative, illustrating the potential for achieving favorable oral bioavailability.
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| HY3 | Oral | 25 | 1568 ± 214 | 2.0 | 8436 ± 1254 | 46.6 | [7] |
Note: This data is for a specific thieno[3,2-d]pyrimidine derivative and the oral bioavailability of other candidates may vary significantly.
Experimental Protocols
Experimental Protocol 1: Preparation of a Thieno[3,2-d]pyrimidine Nanosuspension by Wet Media Milling
This protocol describes the preparation of a nanosuspension for a poorly water-soluble thieno[3,2-d]pyrimidine drug candidate to enhance its dissolution rate and oral bioavailability.
Materials:
-
Thieno[3,2-d]pyrimidine drug candidate
-
Hydroxypropyl methylcellulose (HPMC, low viscosity grade, e.g., 3 cP)
-
Polysorbate 80 (Tween 80)
-
Purified water
-
Zirconium oxide beads (0.1 mm diameter)
-
Mixer mill or planetary ball mill
Procedure:
-
Preparation of the Stabilizer Solution: Prepare a 1% (w/v) stock solution of HPMC and a 1% (w/v) stock solution of Tween 80 in purified water.
-
Dispersion of the Drug: In a suitable milling vessel, add the thieno[3,2-d]pyrimidine drug candidate (e.g., 100 mg). Add the stabilizer solution to achieve a final concentration of 0.5% HPMC and 0.5% Tween 80 in the final suspension volume.
-
Milling: Add zirconium oxide beads to the vessel. The bead-to-drug product ratio should be optimized, but a starting point is 3:1 (w/w).
-
Milling Process: Mill the suspension at a high speed for a predetermined time (e.g., 2-8 hours). The milling time should be optimized to achieve the desired particle size.
-
Separation of Nanosuspension: Separate the nanosuspension from the milling beads by decanting or sieving.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential using dynamic light scattering (DLS). The target particle size is typically below 500 nm with a narrow polydispersity index (PDI < 0.3).
-
Crystallinity: Analyze the solid state of the nanosized drug particles using PXRD and DSC to ensure no changes in the crystalline form occurred during milling.
-
Dissolution Rate: Perform in vitro dissolution studies in simulated gastric and intestinal fluids and compare the dissolution profile to the unmilled drug.
-
Experimental Protocol 2: Preparation of a Thieno[3,2-d]pyrimidine Amorphous Solid Dispersion by Spray Drying
This protocol details the preparation of an amorphous solid dispersion to improve the solubility and oral absorption of a thieno[3,2-d]pyrimidine drug candidate.
Materials:
-
Thieno[3,2-d]pyrimidine drug candidate
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA), hydroxypropyl methylcellulose acetate succinate (HPMCAS))
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer
Procedure:
-
Preparation of the Spray Solution: Dissolve the thieno[3,2-d]pyrimidine drug candidate and the polymer in the organic solvent. The drug-to-polymer ratio should be optimized (e.g., starting at 1:3 w/w). Ensure complete dissolution.
-
Spray Drying:
-
Set the spray dryer parameters: inlet temperature, atomization pressure, and feed rate. These will need to be optimized for the specific drug-polymer system.
-
Pump the spray solution through the atomizer into the drying chamber.
-
The rapid evaporation of the solvent will form solid particles of the amorphous dispersion.
-
-
Secondary Drying: Collect the resulting powder and dry it under vacuum to remove any residual solvent.
-
Characterization:
-
Amorphicity: Confirm the amorphous nature of the drug in the dispersion using PXRD and DSC. The absence of sharp peaks in the PXRD pattern and a single glass transition temperature (Tg) in the DSC thermogram indicate an amorphous system.
-
Dissolution and Supersaturation: Conduct in vitro dissolution studies to assess the extent and duration of supersaturation compared to the crystalline drug.
-
Physical Stability: Store the ASD under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for any signs of recrystallization over time using PXRD and DSC.
-
Experimental Protocol 3: Preparation of a Thieno[3,2-d]pyrimidine Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a SEDDS formulation for a lipophilic thieno[3,2-d]pyrimidine drug candidate.
Materials:
-
Thieno[3,2-d]pyrimidine drug candidate
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of the thieno[3,2-d]pyrimidine drug candidate in various oils, surfactants, and co-surfactants to select the excipients with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of an emulsion.
-
Preparation of the SEDDS Formulation:
-
Weigh the appropriate amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the thieno[3,2-d]pyrimidine drug candidate to the excipient mixture.
-
Gently heat and vortex the mixture until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Self-Emulsification Performance: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the spontaneity and appearance of the resulting emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size distribution of the resulting emulsion using DLS.
-
In Vitro Drug Release: Perform in vitro dissolution/drug release studies in simulated gastrointestinal fluids.
-
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Strategies to address causes of low bioavailability.
References
- 1. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Addressing and Minimizing Off-Target Effects of Thienopyrimidine-Based Kinase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with thienopyrimidine-based kinase inhibitors, such as derivatives of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are exhibiting a phenotype (e.g., unexpected apoptosis, altered morphology) that is inconsistent with the known function of the primary target kinase after treatment with a thienopyrimidine inhibitor. What could be the cause?
A: This is a common challenge and often points towards off-target effects. Thienopyrimidine inhibitors, like many kinase inhibitors, target the highly conserved ATP-binding pocket, which can lead to interactions with unintended kinases or other proteins. The observed phenotype could be the result of inhibiting one or more of these off-target proteins. It is also possible that the inhibitor is causing paradoxical activation of a signaling pathway. To begin troubleshooting, it is crucial to first confirm engagement of the intended target in your specific cellular model.
Q2: How can I distinguish between on-target and off-target effects of my thienopyrimidine inhibitor?
A: Several experimental strategies can help differentiate between on-target and off-target effects:
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Use a Structurally Unrelated Inhibitor: Employ a different inhibitor with a distinct chemical scaffold that targets the same primary kinase. If this second inhibitor recapitulates the observed phenotype, it strengthens the likelihood of an on-target effect.
-
Rescue Experiments: If possible, introduce a version of the target protein that has been mutated to be resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.
-
CRISPR/Cas9 Knockout: Knocking out the intended target gene should mimic the on-target effects of the inhibitor. If the phenotype persists in knockout cells treated with the inhibitor, it is likely due to off-target interactions.
-
Dose-Response Correlation: Compare the inhibitor concentration required to produce the phenotype with its IC50 value for the primary target. A significant discrepancy may suggest an off-target effect.
Q3: My thienopyrimidine inhibitor shows high potency in biochemical assays but is significantly less effective in cell-based assays. What are the potential reasons for this?
A: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Instability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
High Protein Binding: The compound may bind to proteins in the serum of the culture medium, reducing its free concentration available to interact with the target.
-
Cellular Efflux: The inhibitor could be actively transported out of the cells by efflux pumps.
-
High Intracellular ATP Concentration: In biochemical assays, the ATP concentration is often set at or below the Km value for the kinase. In a cellular environment, the ATP concentration is much higher, which can reduce the apparent potency of ATP-competitive inhibitors.
Q4: How can I identify the specific off-targets of my thienopyrimidine inhibitor?
A: Several techniques can be used to identify off-targets:
-
Kinome Profiling: This is a direct approach where the inhibitor is screened against a large panel of purified kinases to determine its selectivity profile. This can be done through enzymatic assays or competitive binding assays.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of the inhibitor indicates a direct interaction.
-
Phosphoproteomics: This mass spectrometry-based approach provides a global view of kinase activity in the cell by quantifying changes in protein phosphorylation upon inhibitor treatment. This can help identify unexpected changes in signaling pathways, pointing to potential off-targets.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Reagent Variability | Ensure consistent source, purity, and concentration of the kinase, substrate, and ATP. Qualify new batches of reagents before use. |
| Assay Conditions | Maintain consistent incubation times and temperatures. Ensure substrate conversion is in the linear range (typically <20%). |
| Compound Handling | Prepare fresh serial dilutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Plate Edge Effects | Avoid using the outer wells of microplates for samples. Fill outer wells with buffer or media to minimize evaporation. |
Issue 2: High background signal in the kinase assay.
| Possible Cause | Troubleshooting Steps |
| Compound Interference | Run a control experiment without the kinase to see if the compound directly affects the detection reagents. |
| ATP Contamination | Ensure all reagents are free of contaminating ATP, which can be a source of background in ADP-Glo type assays. |
| Sub-optimal Reagent Concentration | Titrate the concentrations of the detection reagents to find the optimal signal-to-background window. |
Issue 3: Unexpected cellular phenotype observed.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a kinome-wide selectivity screen. 2. Use a structurally unrelated inhibitor for the same target. 3. Conduct a rescue experiment with an inhibitor-resistant mutant of the target. |
| Paradoxical Pathway Activation | Analyze the phosphorylation status of downstream effectors in the target pathway to check for unexpected activation. |
| Cell Line-Specific Effects | Test the inhibitor in multiple cell lines to determine if the phenotype is cell-type specific. |
| Compound Instability | Verify the stability of the compound in cell culture medium over the time course of the experiment. |
Data Presentation
The following tables provide examples of quantitative data for thienopyrimidine-based kinase inhibitors, illustrating their selectivity profiles.
Table 1: Kinase Selectivity Profile of a Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitor (Compound 17f)
| Kinase Target | IC50 (µM) |
| VEGFR-2 (On-Target) | 0.23 |
| Sorafenib (Control) | 0.23 |
This table shows the high potency of a thienopyrimidine derivative against its intended target, VEGFR-2.
Table 2: Kinase Selectivity Profile of a Thieno[2,3-d]pyrimidin-4(3H)-one based ROCK Inhibitor (Compound 8k)
| Kinase Target | IC50 (µM) |
| ROCK1 (On-Target) | 0.004 |
| ROCK2 (On-Target) | 0.001 |
This table demonstrates the potent and dual inhibitory activity of a thienopyrimidine derivative against ROCK1 and ROCK2.
**Table 3: Kinase Selectivity Profile of a Thieno[3,2-d]pyrimidine-based FAK/FLT3
Technical Support Center: Optimizing Suzuki and SNAr Reactions for 4-Substituted Thieno[3,2-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki and Nucleophilic Aromatic Substitution (SNAr) reactions for the synthesis of 4-substituted thieno[3,2-d]pyrimidines.
Suzuki Coupling Reactions: Troubleshooting and FAQs
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting a halide (or triflate) with an organoboron compound, catalyzed by a palladium complex. For 4-substituted thieno[3,2-d]pyrimidines, this typically involves the coupling of a 4-halothieno[3,2-d]pyrimidine with a boronic acid or ester.
Frequently Asked Questions (FAQs) for Suzuki Coupling
Q1: What is the general reactivity order for halogens at the 4-position of the thieno[3,2-d]pyrimidine core in Suzuki coupling?
A1: The general reactivity order for the oxidative addition step in Suzuki coupling is I > Br > OTf >> Cl.[1] While chlorides are often more readily available, they are the least reactive and typically require more specialized and active catalyst systems to achieve good yields.[2] For initial investigations or if facile coupling is desired, using a 4-iodo or 4-bromothieno[3,2-d]pyrimidine is recommended.
Q2: Which palladium catalysts and ligands are most effective for coupling with 4-chlorothieno[3,2-d]pyrimidines?
A2: Due to the lower reactivity of aryl chlorides, more electron-rich and bulky phosphine ligands are generally required to facilitate the oxidative addition step.[2] Catalyst systems like Pd₂(dba)₃ with a bulky phosphine ligand such as P(t-Bu)₃ have been shown to be effective.[3] Pre-catalysts incorporating these bulky ligands, such as those from the Buchwald or PEPPSI families, can also offer high efficiency and broader functional group tolerance.[4] For routine couplings, Pd(PPh₃)₄ can be effective, especially with more reactive halides (Br, I).[5]
Q3: What are the most common side reactions in Suzuki coupling of thieno[3,2-d]pyrimidines and how can they be minimized?
A3: Common side reactions include:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[6] It can be minimized by using anhydrous solvents, ensuring the base is thoroughly dried, and avoiding prolonged reaction times at high temperatures. Using boronic esters (e.g., pinacol esters) can also increase stability.
-
Homo-coupling: The coupling of two boronic acid molecules or two halide molecules. This can be reduced by the slow addition of the boronic acid, using the correct stoichiometry, and employing bulky ligands that disfavor the formation of the homo-coupled palladium species.[2]
-
Dehalogenation: The reduction of the starting halide to the corresponding C-H bond. This can be promoted by certain bases and impurities in the reaction mixture. Screening different bases and ensuring a truly inert atmosphere can help mitigate this.
Troubleshooting Guide for Suzuki Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst. 2. Unsuitable ligand for the halide. 3. Poor choice of base or solvent. 4. Protodeboronation of the boronic acid. 5. Reaction temperature too low. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). 2. For 4-chlorothieno[3,2-d]pyrimidines, switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[4] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF). An aqueous component is often necessary for the transmetalation step.[5] 4. Use fresh boronic acid, consider using the corresponding boronic ester, or add the boronic acid in portions. 5. Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times.[7] |
| Formation of Multiple Byproducts | 1. Homo-coupling of starting materials. 2. Dehalogenation of the thienopyrimidine. 3. Competing reactions at other sites on the molecule. | 1. Use a slight excess of the boronic acid (1.1-1.5 equivalents).[5] Ensure efficient stirring. 2. Change the base (e.g., from a hydroxide base to a carbonate or phosphate). 3. If other reactive sites are present, consider a protecting group strategy. |
| Difficulty in Product Purification | 1. Residual palladium catalyst. 2. Boronic acid-derived impurities. | 1. Pass the crude product through a plug of silica gel, celite, or a specialized palladium scavenger resin. 2. Perform an aqueous workup with a basic solution (e.g., NaOH) to remove unreacted boronic acid. |
Data Presentation: Optimization of Suzuki Coupling Conditions
Note: The following data is compiled from studies on closely related pyrimidine systems and serves as a strong starting point for the optimization of 4-substituted thieno[3,2-d]pyrimidine couplings.
Table 1: Effect of Solvent and Base on the Yield of Suzuki Coupling (Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acid, catalyzed by Pd(PPh₃)₄)
| Entry | Solvent | Base | Yield (%) | Reference |
| 1 | Toluene | K₃PO₄ | 40 | [5] |
| 2 | Acetonitrile | K₃PO₄ | 36 | [5] |
| 3 | 1,4-Dioxane | K₃PO₄ | 60 | [5] |
| 4 | Toluene | Cs₂CO₃ | 80 | [5] |
Table 2: Catalyst Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | 71 | [8] |
| Pd₂(dba)₃ | - | <5 | [8] |
| Pd₂(dba)₃·CHCl₃ | TTBP·HBF₄ | 23 | [8] |
| PdCl₂(PPh₃)₂ | - | 36 | [8] |
SNAr Reactions: Troubleshooting and FAQs
Nucleophilic Aromatic Substitution (SNAr) is a key method for introducing a variety of substituents at the electron-deficient 4-position of the thieno[3,2-d]pyrimidine ring. This typically involves the displacement of a chloride at the C4-position by a nucleophile, such as an amine, alcohol, or thiol.
Frequently Asked Questions (FAQs) for SNAr Reactions
Q1: Why is the C4-position of thieno[3,2-d]pyrimidine susceptible to SNAr?
A1: The C4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. These nitrogen atoms can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[9]
Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines?
A2: The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. However, 4-chlorothieno[3,2-d]pyrimidines are common and effective substrates.
Q3: What role does the solvent play in SNAr reactions?
A3: Polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can solvate the cationic species and do not interfere with the nucleophile.[10] However, reactions can also be performed in other solvents such as alcohols (which can also act as the nucleophile) or even toluene, sometimes with the addition of a phase-transfer catalyst.[11] The choice of solvent can significantly affect the reaction rate.[12]
Troubleshooting Guide for SNAr Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Nucleophile is too weak. 2. Insufficiently activated substrate. 3. Reaction temperature is too low. 4. Competing reaction with the solvent. | 1. If using a neutral nucleophile (e.g., amine, alcohol), add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate it in situ, increasing its nucleophilicity.[13] 2. Ensure the thieno[3,2-d]pyrimidine ring does not have strong electron-donating groups that would deactivate it towards nucleophilic attack. 3. Gradually increase the reaction temperature. Microwave heating can be effective.[14] 4. If using a nucleophilic solvent (e.g., methanol), it may compete with the desired nucleophile. Switch to a non-nucleophilic solvent like DMF or THF. |
| Formation of Multiple Products | 1. Di-substitution (if other leaving groups are present). 2. Reaction at an alternative position. | 1. Use a stoichiometric amount of the nucleophile and lower the reaction temperature. 2. The C4-position is generally the most reactive on the thieno[3,2-d]pyrimidine core. If other reactive sites are present, consider their relative electrophilicity. For dichloropyrimidines, substitution at C4 is generally favored.[15] |
| Hydrolysis of Starting Material or Product | 1. Presence of water in the reaction mixture. | 1. Ensure anhydrous conditions by using dry solvents and an inert atmosphere, especially if the starting material or product is sensitive to moisture. |
Data Presentation: Optimization of SNAr Conditions
Note: The following data provides general guidance for optimizing SNAr reactions on 4-chlorothieno[3,2-d]pyrimidines based on studies of related heterocyclic systems.
Table 3: Common Solvents for SNAr Reactions
| Solvent | Type | Typical Temperature Range | Notes |
| DMF | Polar Aprotic | RT - 150 °C | Excellent for a wide range of nucleophiles.[13] |
| DMSO | Polar Aprotic | RT - 180 °C | Can accelerate slow reactions, but can be difficult to remove. |
| Acetonitrile | Polar Aprotic | RT - 82 °C | Good for moderately reactive systems. |
| Ethanol | Polar Protic | RT - 78 °C | Can also act as the nucleophile. Often used with amine nucleophiles. |
| 1,4-Dioxane | Ethereal | RT - 101 °C | Less polar alternative to DMF/DMSO. |
| Toluene | Aromatic | RT - 111 °C | Generally requires higher temperatures or a phase-transfer catalyst.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Chlorothieno[3,2-d]pyrimidine with an Arylboronic Acid
-
To an oven-dried Schlenk flask, add the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and any additional ligand if required.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr Reaction of 4-Chlorothieno[3,2-d]pyrimidine with an Amine
-
To a round-bottom flask, add the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq.) and the amine nucleophile (1.1 eq.).
-
Add a suitable solvent, such as ethanol or DMF.
-
Add a base, such as diisopropylethylamine (DIPEA) (1.5 eq.) or K₂CO₃ (2.0 eq.).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Experimental workflow for a typical SNAr reaction.
References
- 1. baranlab.org [baranlab.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 12. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 15. wuxibiology.com [wuxibiology.com]
enhancing the selectivity of thieno[3,2-d]pyrimidine-based kinase inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine-based kinase inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you enhance the selectivity of your compounds and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My IC50 values for the same inhibitor show high variability between experiments. What's causing this?
A1: Poor reproducibility of IC50 values is a common problem that can originate from several sources. Here are the primary areas to investigate:
-
Reagent Consistency:
-
Enzyme Purity and Activity: The purity of your kinase is crucial. Contaminating kinases can lead to misleading activity measurements. Ensure you are using a highly pure kinase preparation (ideally >98%) and qualify each new batch, as specific activity can vary.
-
ATP Concentration: Since most kinase inhibitors are ATP-competitive, fluctuations in the ATP concentration will directly affect the IC50 value. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[1]
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Substrate Quality: Variations in the purity and concentration of the peptide or protein substrate can alter reaction kinetics.
-
-
Assay Conditions:
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Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, typically keeping substrate conversion below 20%.
-
Temperature Control: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay setup and incubation steps.
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DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls, as it can impact kinase activity.[2]
-
Q2: I'm observing an unexpected cellular phenotype that doesn't align with the known function of my target kinase. How can I determine if this is an off-target effect?
A2: An unexpected phenotype is a strong indicator of potential off-target activity. A systematic approach is necessary to confirm this.
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Initial Verification: First, confirm the purity, identity, and concentration of your inhibitor stock to rule out compound-related artifacts.[3] Review the literature for published selectivity profiles of structurally similar compounds, which may reveal known off-targets.[3]
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Experimental Workflow:
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Dose-Response Analysis: Use the lowest effective concentration of your inhibitor that achieves significant on-target inhibition. A full dose-response curve for both on-target and the unexpected off-target effects is essential.[3]
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Use Orthogonal Inhibitors: Employ a structurally unrelated inhibitor of the same target kinase.[3] If the phenotype persists with both inhibitors, it is more likely an on-target effect.[3]
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Genetic Validation: Use siRNA or CRISPR to knock down or knock out the intended target kinase. If the phenotype is still present when the inhibitor is added to these cells, it is likely an off-target effect. Conversely, if the phenotype is absent in knockout/knockdown cells treated with the inhibitor, it points to an on-target effect.[3]
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Broad Kinome Profiling: If an off-target effect is suspected, perform a broad biochemical screen across a large panel of kinases (e.g., KINOMEscan) to identify potential off-target hits.[3][4]
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Below is a workflow to diagnose potential off-target effects.
Caption: Workflow for Investigating Unexpected Phenotypes.
Q3: How can I rationally design thieno[3,2-d]pyrimidines with higher selectivity?
A3: Enhancing selectivity involves exploiting structural and conformational differences between the ATP-binding pockets of the target kinase and off-targets. Structure-activity relationship (SAR) studies are key.
-
Target Key Positions: The thieno[3,2-d]pyrimidine scaffold has several key positions where modifications can significantly impact selectivity.[5] Substitutions at the C2, C4, and C6 positions are critical for defining potency and selectivity.[5]
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Exploit Unique Residues: Analyze the amino acid differences in the ATP binding site between your primary target and key off-targets. Designing moieties that form favorable interactions with unique residues in the on-target kinase or create steric clashes in the off-target kinase is a classic strategy. For example, a single amino acid difference between Aurora A (Thr217) and Aurora B (Glu161) has been exploited to create highly selective inhibitors.[6]
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Computational Modeling: Use computational approaches to predict off-target activity.[7] Methods like binding site signature (BSS) analysis or QSAR-based modeling can profile an inhibitor against the human kinome to identify potential off-targets before synthesis.[7]
The following diagram illustrates the key modification points on the thieno[3,2-d]pyrimidine core for SAR studies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thieno[3,2-d]pyrimidine Derivatives via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thieno[3,2-d]pyrimidine derivatives using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of thieno[3,2-d]pyrimidine derivatives in a question-and-answer format.
Q1: My thieno[3,2-d]pyrimidine derivative is not moving from the baseline on the TLC plate, even with a highly polar solvent system like 100% ethyl acetate. How can I select an appropriate mobile phase for column chromatography?
A1: This indicates that your compound is highly polar. Here are a few strategies to address this:
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Introduce a More Polar Solvent: For highly polar compounds, you may need to use a more polar solvent system. Consider using mixtures of dichloromethane/methanol or ethyl acetate/methanol. Start with a low percentage of methanol (1-2%) and gradually increase it.
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Add a Modifier: For basic thieno[3,2-d]pyrimidine derivatives that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to the mobile phase can improve elution by neutralizing the acidic sites on the silica.[1]
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Reverse-Phase Chromatography: If your compound remains immobile in normal-phase chromatography, consider using reverse-phase silica gel (C18). In this case, you will use a polar mobile phase (e.g., water/methanol or water/acetonitrile) and gradually decrease the polarity to elute your compound.
Q2: I'm observing significant peak tailing for my compound during column chromatography. What are the possible causes and solutions?
A2: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like thieno[3,2-d]pyrimidines. The primary causes and their solutions are:
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Strong Interaction with Silica Gel: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent to mask the silanol groups and reduce these interactions.
-
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Column Overload: Loading too much sample onto the column can lead to band broadening and tailing.
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Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w).
-
-
Inappropriate Solvent System: A solvent system that does not adequately dissolve the compound can cause tailing.
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Solution: Ensure your compound is fully soluble in the chosen mobile phase. If not, you may need to select a different solvent system.
-
Q3: My thieno[3,2-d]pyrimidine derivative appears to be decomposing on the silica gel column. How can I prevent this?
A3: Some thieno[3,2-d]pyrimidine derivatives can be sensitive to the acidic nature of silica gel. Here are some approaches to mitigate decomposition:
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Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a solution of triethylamine in your non-polar solvent (e.g., 1-2% triethylamine in hexanes) and then with the pure non-polar solvent.[1]
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[2]
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Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.
Q4: I'm having trouble separating my desired thieno[3,2-d]pyrimidine derivative from a closely related impurity with a very similar Rf value.
A4: Separating compounds with similar polarities can be challenging. Here are some optimization strategies:
-
Fine-tune the Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.
-
Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased over time can improve the separation of closely eluting compounds.[1]
-
Use a Longer Column: A longer column provides more surface area for interactions, which can enhance the separation of compounds with small differences in polarity.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and mobile phase for the purification of thieno[3,2-d]pyrimidine derivatives?
A1: The most common stationary phase is silica gel (60-120 mesh or 230-400 mesh for flash chromatography). Typical mobile phases are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[3][4] The exact ratio will depend on the polarity of the specific derivative.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4.[5] This range generally provides the best separation on a column.
Q3: What is the difference between gravity chromatography and flash chromatography?
A3: Gravity chromatography relies on gravity to move the mobile phase through the column, which can be a slow process. Flash chromatography, the more common technique, uses positive pressure (from compressed air or a pump) to force the mobile phase through the column more quickly.[6] This reduces the purification time and can improve separation by minimizing diffusion of the compound bands.
Q4: How much silica gel should I use for my column?
A4: A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude sample by weight. For difficult separations, a higher ratio may be necessary.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when your compound is not very soluble in the initial mobile phase. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[7]
Data Presentation
The following table summarizes typical Rf values for a selection of thieno[3,2-d]pyrimidine derivatives in different solvent systems. These values can serve as a starting point for developing your own purification methods.
| Compound Structure | Derivative Name | Solvent System (v/v) | Rf Value |
|
| 2-(N-Acetyl-N-benzylamino)thieno[3,2-d]pyrimidine | Hexane:Ethyl Acetate (7:3) | 0.42 |
|
| 2-[N-(4-Nitrobenzoyl)-N-benzylamino]thieno[3,2-d]pyrimidine | Hexane:Ethyl Acetate (6:4) | 0.48 |
|
| 2-(N-Benzoyl-N-benzylamino)thieno[3,2-d]pyrimidine | Hexane:Ethyl Acetate (8:2) | 0.58 |
| 6-bromo-N-phenylthieno[3,2-d]pyrimidin-4-amine | Dichloromethane:Methanol (95:5) | 0.50 | |
| N-benzyl-6-phenylthieno[3,2-d]pyrimidin-4-amine | Hexane:Ethyl Acetate (1:1) | 0.65 |
Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Thieno[3,2-d]pyrimidine Derivative
-
Selection of Solvent System:
-
Dissolve a small amount of the crude thieno[3,2-d]pyrimidine derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).
-
The optimal solvent system is one that gives the desired product an Rf value of approximately 0.2-0.4.[5]
-
-
Column Packing (Slurry Method):
-
Select a glass column of an appropriate size. As a rule of thumb, the height of the silica gel should be about 10-15 times its diameter.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent). Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.[7]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample.
-
Collect the eluate in a series of test tubes or flasks.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent in the mobile phase.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified thieno[3,2-d]pyrimidine derivative.
-
Mandatory Visualization
References
- 1. Purification [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. theaspd.com [theaspd.com]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Analysis of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Bioactivity in Oncology
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural isomers, thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine, serve as key pharmacophores in the design of targeted therapeutics, particularly in oncology. This guide provides an objective comparison of their bioactivities, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.
Overview of Bioactive Scaffolds
Thienopyrimidines are recognized as bioisosteres of purines, allowing them to interact with a variety of biological targets, most notably protein kinases.[1] The subtle difference in the fusion of the thiophene and pyrimidine rings between the [3,2-d] and [2,3-d] isomers leads to distinct spatial arrangements of substituents, which in turn governs their target specificity and biological activity. Both scaffolds have been extensively explored as inhibitors of various kinases implicated in cancer progression.
Comparative Bioactivity Data
The following tables summarize the inhibitory activities of representative thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against various cancer-related protein kinases and cancer cell lines.
Table 1: Comparative Inhibitory Activity against Protein Kinases
| Scaffold | Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Thieno[3,2-d]pyrimidine | Compound 10b | PI3Kδ | 112 | [2] |
| BRD4-BD1 | 19 | [2] | ||
| Compound 11 | HDACs | 380 | [3] | |
| Compound 12 | HDACs | 490 | [3] | |
| Compound 13 | HDACs | 610 | [3] | |
| Thieno[2,3-d]pyrimidine | Compound 6a | PI3K | (Potent, nanomolar) | [4] |
| Compound 7a | EGFR (wild-type) | (Significant) | [5] | |
| EGFR (T790M) | (Significant) | [5] | ||
| A series of derivatives | VEGFR-2 | (Excellent) | [6] | |
| Compound 5 | FLT3 | (Highest inhibitory activity) | [7] |
Table 2: Comparative Antiproliferative Activity against Cancer Cell Lines
| Scaffold | Compound | Cell Line | IC₅₀ (µM) | Reference |
| Thieno[3,2-d]pyrimidine | Compound 6e | HeLa (Cervical) | (Most active) | [8] |
| HT-29 (Colon) | (Most active) | [8] | ||
| Compound 11 | HCT-116 (Colon) | (Strong) | [3] | |
| MCF-7 (Breast) | (Strong) | [3] | ||
| HeLa (Cervical) | (Strong) | [3] | ||
| Thieno[2,3-d]pyrimidine | Compound l | MDA-MB-231 (Breast) | 27.6 | [9][10] |
| Compound 14 | MCF-7 (Breast) | 22.12 | [11] | |
| Compound 13 | MCF-7 (Breast) | 22.52 | [11] | |
| Compound 9 | MCF-7 (Breast) | 27.83 | [11] | |
| Compound 12 | MCF-7 (Breast) | 29.22 | [11] | |
| Compound 8 | MCF-7 (Breast) | (Higher cytotoxic effects than reference) | [7] | |
| HepG-2 (Liver) | (Higher cytotoxic effects than reference) | [7] | ||
| Compound 7a | HepG-2 (Liver) | (Significant growth inhibition) | [5] | |
| PC3 (Prostate) | (Significant growth inhibition) | [5] |
Key Biological Targets and Signaling Pathways
Both thienopyrimidine isomers have been successfully developed as inhibitors of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Thieno[3,2-d]pyrimidines: Targeting PI3K/BET and HDACs
Recent research has highlighted the potential of thieno[3,2-d]pyrimidines as dual inhibitors of phosphoinositide 3-kinase (PI3K) and bromodomain and extra-terminal (BET) proteins, as well as inhibitors of histone deacetylases (HDACs).
Caption: Thieno[3,2-d]pyrimidines inhibit PI3K, BET, and HDACs, leading to apoptosis and cell cycle arrest.
Thieno[2,3-d]pyrimidines: Targeting Receptor Tyrosine Kinases
The thieno[2,3-d]pyrimidine scaffold is frequently employed in the design of inhibitors targeting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.
Caption: Thieno[2,3-d]pyrimidines inhibit EGFR and VEGFR, blocking pro-cancer signaling pathways.
Experimental Protocols
To ensure the reproducibility and validation of the cited bioactivity data, detailed experimental methodologies are crucial. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific protein kinase (IC₅₀).
Methodology:
-
Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). c. Incubate the cells for a specified duration (e.g., 72 hours).[2] d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. e. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl). f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined from the dose-response curves.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the bioactivity of novel thienopyrimidine derivatives is outlined below.
Caption: A typical workflow for the discovery and development of thienopyrimidine-based drug candidates.
Conclusion
Both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are highly versatile and have yielded potent inhibitors against a range of cancer-relevant targets. The thieno[2,3-d]pyrimidine core appears to be more extensively explored for targeting receptor tyrosine kinases like EGFR and VEGFR. In contrast, recent efforts on the thieno[3,2-d]pyrimidine scaffold have led to the discovery of novel multi-targeting agents, including dual PI3K/BET inhibitors and HDAC inhibitors.
The choice of scaffold for a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. The data and methodologies presented in this guide provide a foundation for researchers to make informed decisions in the design and development of next-generation thienopyrimidine-based therapeutics.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. alliedacademies.org [alliedacademies.org]
Comparative Analysis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one Activity Against Known PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported activities of established Phosphoinositide 3-Kinase (PI3K) inhibitors. While direct quantitative data for the PI3K inhibitory activity of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one is not currently available in the public domain, this document serves as a valuable resource for researchers interested in evaluating novel compounds, such as thienopyrimidine derivatives, against the well-characterized profiles of established PI3K inhibitors.
The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Derivatives of this and related structures have been explored for their potential to inhibit various kinases, including PI3K. Notably, a series of thieno[3,2-d]pyrimidine derivatives were investigated as PI3K inhibitors, leading to the discovery of potent compounds. However, specific data for the 2-methyl substituted variant remains to be published.
Quantitative Comparison of Known PI3K Inhibitors
To provide a benchmark for future studies, the following table summarizes the in vitro inhibitory activities (IC50 values) of several well-known PI3K inhibitors against different Class I PI3K isoforms. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | Notes |
| Wortmannin | ~2-5 nM[1][2] | ~5 nM[1] | ~5 nM[1] | ~5 nM[1] | Irreversible, pan-Class I PI3K inhibitor.[1] |
| LY294002 | 0.5 µM[3][4] | 0.97 µM[3][4] | 0.57 µM[3][4] | - | ATP-competitive, pan-Class I PI3K inhibitor. |
| Idelalisib (CAL-101) | 8.6 µM[5] | 4.0 µM[5] | 2.5 nM[6][7] | 2.1 µM[5] | Selective inhibitor of the p110δ isoform.[6] |
| Alpelisib (BYL719) | 5 nM[8][9] | 1.2 µM[9] | 290 nM[9] | 250 nM[9] | Selective inhibitor of the p110α isoform.[8] |
Signaling Pathway and Experimental Workflow
To understand the context of PI3K inhibition, the following diagrams illustrate the PI3K/Akt signaling pathway and a general workflow for evaluating potential inhibitors.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, and the point of intervention for PI3K inhibitors.
Caption: A generalized experimental workflow for characterizing the PI3K inhibitory potential of a novel compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are summaries of standard protocols for key experiments.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of a test compound.
-
Principle: The assay quantifies the phosphorylation of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by a PI3K enzyme. The amount of ADP produced in the kinase reaction is measured, which is directly proportional to the kinase activity.
-
General Protocol:
-
A specific PI3K isoform (e.g., p110α/p85α) is incubated in a reaction buffer containing the lipid substrate PIP2 and ATP.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP generated is detected using a commercial kit, such as ADP-Glo™, which produces a luminescent signal.
-
The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Akt Phosphorylation
This cell-based assay determines the ability of an inhibitor to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
-
Principle: Activated PI3K leads to the phosphorylation of Akt at specific residues (Threonine 308 and Serine 473). A PI3K inhibitor will reduce the levels of phosphorylated Akt (p-Akt). Western blotting uses specific antibodies to detect the levels of both total Akt and p-Akt.
-
General Protocol:
-
Culture selected cells (e.g., a cancer cell line with a known PIK3CA mutation) until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration. A vehicle control (e.g., DMSO) is also included.
-
Lyse the cells to extract the total protein content.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-Akt (e.g., p-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The membrane can be stripped and re-probed with an antibody for total Akt to serve as a loading control.
-
Quantify the band intensities to determine the relative reduction in Akt phosphorylation.
-
MTT Cell Proliferation Assay
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound and incubate for a set period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells, from which an IC50 or GI50 (concentration for 50% growth inhibition) can be determined.[10]
-
References
- 1. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. rndmate.com [rndmate.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thieno[3,2-d]pyrimidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of thieno[3,2-d]pyrimidine analogs, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The thieno[3,2-d]pyrimidine scaffold serves as a versatile platform for the development of potent inhibitors targeting various enzymes and receptors implicated in diseases such as cancer.[1][2] This document summarizes the structure-activity relationships (SAR) of these analogs against key biological targets, supported by quantitative experimental data. Detailed methodologies for the principal biological assays are also provided to facilitate the replication and validation of these findings.
Thieno[3,2-d]pyrimidine Analogs as Dual EGFR and Tubulin Inhibitors
A series of 6-aryl/heteroaryl-4-(3',4',5'-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives have been investigated as dual inhibitors of epidermal growth factor receptor (EGFR) kinase and tubulin polymerization.[3] The rationale behind this dual-targeting approach is the potential for synergistic anticancer effects by concurrently inhibiting a key signaling pathway and disrupting microtubule dynamics.[3]
Structure-Activity Relationship (SAR) Summary:
The substitution at the 6-position of the thieno[3,2-d]pyrimidine core with various aryl and heteroaryl groups has a significant impact on the antiproliferative activity. The presence of a 4-(3',4',5'-trimethoxyanilino) moiety is a common feature in this series, known for its interaction with the colchicine binding site on tubulin.
Table 1: Antiproliferative and Inhibitory Activity of 6-Substituted Thieno[3,2-d]pyrimidine Analogs
| Compound ID | R (Substitution at 6-position) | EGFR IC50 (nM) | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM, A549 cells) |
| 6g | p-tolyl | 30 | 0.71 | 8 |
| 6a | phenyl | 45 | 1.2 | 15 |
| 6d | 4-methoxyphenyl | 38 | 0.9 | 11 |
| 6j | 2-thienyl | 52 | 1.5 | 20 |
Data sourced from a study on dual EGFR and microtubule inhibitors.[3]
The data indicates that small, electron-donating or lipophilic groups at the para-position of a phenyl ring at the 6-position, such as in compound 6g , enhance the antiproliferative activity.[3] Compound 6g emerged as the most potent analog in this series, with low nanomolar IC50 values against both EGFR and A549 cancer cells, and sub-micromolar inhibition of tubulin polymerization.[3]
Thieno[3,2-d]pyrimidine Analogs as PI3Kδ Inhibitors
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. Thieno[3,2-d]pyrimidine derivatives have been explored as inhibitors of PI3K, with a particular focus on the δ isoform (PI3Kδ), which is primarily expressed in hematopoietic cells and is a target for hematological malignancies.
Structure-Activity Relationship (SAR) Summary:
In a study focusing on piperazinone-containing thieno[3,2-d]pyrimidines, the substituent at the 6-position of the core was found to be crucial for potency and selectivity against PI3Kδ. The introduction of a piperazinone moiety was shown to be more favorable than a piperazine ring.
Table 2: Inhibitory Activity of Piperazinone-Containing Thieno[3,2-d]pyrimidine Analogs against PI3Kδ
| Compound ID | R (Substitution on Piperazinone) | PI3Kδ IC50 (nM) | Selectivity vs PI3Kα (fold) | Antiproliferative IC50 (nM, SU-DHL-6 cells) |
| 10a | 4-fluorophenyl | 15.2 | >100 | 85 |
| 10c | 3-chlorophenyl | 12.8 | >150 | 72 |
| 10f | 4-pyridyl | 25.6 | >80 | 110 |
| Idelalisib | (Reference Drug) | 19.0 | >100 | 95 |
Data synthesized from studies on novel PI3Kδ inhibitors.
The SAR studies revealed that electron-withdrawing groups on the phenyl ring attached to the piperazinone, as seen in compounds 10a and 10c , resulted in potent and selective PI3Kδ inhibition. These compounds demonstrated comparable or superior antiproliferative activity against non-Hodgkin lymphoma cell lines when compared to the approved PI3Kδ inhibitor, idelalisib.
Thieno[3,2-d]pyrimidine Analogs as Pan-SIRT1/2/3 Inhibitors
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that have emerged as therapeutic targets in a range of diseases, including cancer and metabolic disorders. A novel class of potent, low nanomolar pan-SIRT1/2/3 inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified.
Structure-Activity Relationship (SAR) Summary:
The core thieno[3,2-d]pyrimidine-6-carboxamide scaffold was found to be critical for the inhibitory function. Modifications to the aliphatic portion of the inhibitors extending through the substrate channel allowed for the optimization of physicochemical properties while maintaining high potency.
Table 3: Inhibitory Activity of Thieno[3,2-d]pyrimidine-6-carboxamide Analogs against Sirtuins
| Compound ID | R (Substituent) | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
| 11c | 4-(dimethylamino)butyl | 3.6 | 2.7 | 4.0 |
| 28 | 4-(piperidin-1-yl)butyl | 4.2 | 3.1 | 5.5 |
| 31 | 4-(4-methylpiperazin-1-yl)butyl | 5.8 | 4.5 | 7.1 |
| EX-527 | (Reference SIRT1 Inhibitor) | 38 | >10,000 | >10,000 |
Data sourced from a study on potent pan-SIRT1/2/3 inhibitors.
The data demonstrates that these thieno[3,2-d]pyrimidine derivatives are highly potent, pan-inhibitors of SIRT1, SIRT2, and SIRT3, with significantly greater potency than existing inhibitors like EX-527.[4] X-ray crystallography confirmed that these inhibitors bind in the active site cleft of SIRT3.[4]
Experimental Protocols
EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies EGFR kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials : Recombinant human EGFR, substrate peptide (e.g., poly(Glu,Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds, and kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Procedure :
-
In a 384-well plate, add 1 µL of the test compound (dissolved in DMSO) or DMSO vehicle control.
-
Add 2 µL of EGFR enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.[5]
-
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of tubulin into microtubules.
-
Materials : Purified bovine brain tubulin (>97% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compounds, and a temperature-controlled spectrophotometer.
-
Procedure :
-
A solution of tubulin (e.g., 1 mg/mL) in polymerization buffer is prepared on ice.
-
GTP is added to a final concentration of 1 mM.
-
The test compound or vehicle (DMSO) is added to the tubulin solution at the desired concentration.
-
The mixture is transferred to a pre-warmed cuvette in the spectrophotometer set to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time (e.g., 30-60 minutes).
-
The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[6]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][3][7][8]
-
Materials : Cancer cell line of interest, complete cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).[1]
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Structure-Activity Relationships: A Comparative Guide to 3D-QSAR Analysis of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides a comprehensive computational analysis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, a versatile scaffold with promising therapeutic applications, through the lens of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling.
The thieno[3,2-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibition of phosphodiesterase 7 (PDE7), anticancer activity against triple-negative breast cancer (TNBC) and Aurora-B kinase, and antimicrobial effects.[1][2][3][4] 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven to be powerful tools in elucidating the key structural features required for the biological activity of these compounds.[1][2] This allows for the rational design of more potent and selective drug candidates.
Comparative Performance of 3D-QSAR Models
The predictive power of 3D-QSAR models is assessed by several statistical parameters. The following tables summarize the key statistical data from various studies on thieno[3,2-d]pyrimidin-4(3H)-one derivatives, offering a comparative overview of model performance across different therapeutic targets.
| Target | Model | q² | r² | r²_pred | Field Contributions | Reference |
| PDE7 Inhibitors | CoMFA | 0.514 | 0.925 | - | Steric and Electrostatic | [5] |
| CoMSIA | 0.541 | 0.862 | - | Steric, Electrostatic, Hydrophobic, and H-bond Acceptor | [5] | |
| TNBC Inhibitors (VEGFR3) | CoMFA | 0.818 | 0.917 | 0.794 | Steric (67.7%) and Electrostatic (32.3%) | [2][6] |
| CoMSIA | 0.801 | 0.897 | 0.762 | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor | [2][6] | |
| Aurora-B Kinase Inhibitors | CoMFA-RG | 0.70 | 0.97 | 0.86 | Not Specified | [3] |
| CoMSIA | 0.72 | 0.97 | 0.88 | Not Specified | [3] | |
| PDE IV Inhibitors | CoMFA | Statistically Valid | Statistically Valid | - | Not Specified | [7] |
| CoMSIA | Statistically Valid | Statistically Valid | - | Insignificant improvement with hydrophobic, H-bond donor, and acceptor fields | [7] |
Table 1: Comparative Statistics of 3D-QSAR Models for Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. q² (cross-validated correlation coefficient), r² (non-cross-validated correlation coefficient), r²_pred (predictive correlation coefficient for the external test set).
Deciphering the Molecular Blueprint: Insights from Contour Maps
The visual output of CoMFA and CoMSIA analyses are 3D contour maps that highlight the regions in space where modifications to the molecular structure are likely to influence biological activity.
-
Steric Fields: Green contours indicate regions where bulky substituents are favored, while yellow contours suggest that smaller groups are preferred for enhanced activity.
-
Electrostatic Fields: Blue contours represent areas where electropositive groups increase activity, whereas red contours indicate that electronegative groups are beneficial.
-
Hydrophobic Fields: Yellow contours show regions where hydrophobic groups enhance activity, while white contours indicate that hydrophilic groups are preferred.
-
Hydrogen Bond Donor Fields: Cyan contours highlight areas where hydrogen bond donors are favorable, and purple contours suggest that they are unfavorable.
-
Hydrogen Bond Acceptor Fields: Magenta contours indicate favorable regions for hydrogen bond acceptors, while red contours show unfavorable regions.
For instance, in the study on TNBC inhibitors, the CoMFA and CoMSIA contour maps provided crucial information for the design of novel, more potent derivatives.[6] Similarly, for PDE7 inhibitors, the analysis of these maps offered important structural insights for designing novel and more active compounds.[5]
Experimental and Computational Protocols
A typical 3D-QSAR study on thieno[3,2-d]pyrimidin-4(3H)-one derivatives involves the following key steps:
Molecular Modeling and Data Set Preparation
-
Ligand Preparation: The 3D structures of the thieno[3,2-d]pyrimidin-4(3H)-one derivatives are sketched using molecular modeling software and their energy is minimized using a suitable force field (e.g., Tripos).
-
Data Set Division: The compounds are divided into a training set, used to build the 3D-QSAR model, and a test set, used to validate the model's predictive ability.
-
Biological Activity Data: The experimental biological activity data (e.g., IC₅₀ or pIC₅₀ values) are collected for all compounds in the dataset.
Molecular Alignment
A crucial step in 3D-QSAR is the alignment of all molecules in the dataset to a common template structure. This ensures that the calculated molecular fields are comparable across the series.
CoMFA and CoMSIA Calculations
-
CoMFA: Steric and electrostatic fields are calculated for each molecule at the intersections of a 3D grid. These field values are then used as independent variables in a Partial Least Squares (PLS) regression analysis to correlate them with the biological activity.
-
CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship.
Model Validation
The generated 3D-QSAR models are rigorously validated to assess their statistical significance and predictive power. Common validation methods include:
-
Leave-One-Out (LOO) Cross-Validation (q²): This internal validation method assesses the model's robustness.
-
Non-Cross-Validated Correlation Coefficient (r²): This indicates the goodness of fit of the model for the training set.
-
External Validation (r²_pred): The model's predictive ability is tested on an external set of compounds not used in model generation.
-
Progressive Scrambling: This test further confirms the stability and robustness of the developed models.[2][6]
Visualizing the Workflow
The following diagram illustrates the typical workflow of a 3D-QSAR computational analysis.
Caption: A flowchart illustrating the key steps in a typical 3D-QSAR study.
Conclusion
3D-QSAR studies on thieno[3,2-d]pyrimidin-4(3H)-one derivatives have consistently yielded statistically robust and predictive models for a variety of therapeutic targets. These computational analyses provide invaluable insights into the structural requirements for biological activity, guiding the synthetic efforts towards the development of novel, more potent, and selective drug candidates. The comparative data presented in this guide highlights the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold and the power of 3D-QSAR in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) and molecular docking study of thienopyrimidine and thienopyridine derivatives to explore structural requirements for aurora-B kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thieno[3,2-d]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the cross-reactivity profiles of several thieno[3,2-d]pyrimidine-based kinase inhibitors. By presenting supporting experimental data from published studies, this document aims to facilitate the selection and development of selective kinase inhibitors for therapeutic and research applications.
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. While often designed for a specific target, understanding the cross-reactivity of these compounds across the human kinome is crucial for predicting potential off-target effects and identifying opportunities for polypharmacology. This guide summarizes the selectivity profiles of key thieno[3,2-d]pyrimidine derivatives against a panel of kinases, provides detailed experimental methodologies for assessing cross-reactivity, and illustrates relevant biological pathways and experimental workflows.
Comparative Analysis of Inhibitor Selectivity
The following tables present the inhibitory activity (IC50) of representative thieno[3,2-d]pyrimidine-based inhibitors against their primary targets and a selection of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.
Table 1: Selectivity Profile of a Thieno[3,2-d]pyrimidine-based JAK1 Inhibitor
| Compound Reference | Primary Target | IC50 (nM) | Off-Target Kinases | IC50 (nM) / % Inhibition |
| Compound 46 [1] | JAK1 | 22 | JAK2 | >1000 |
| JAK3 | >1000 | |||
| TYK2 | >1000 | |||
| A related analog, compound 24, was profiled against 370 kinases and demonstrated high selectivity for JAK1.[1] |
Table 2: Selectivity Profile of a Thieno[3,2-d]pyrimidine-based ATR Inhibitor
| Compound Reference | Primary Target | IC50 (nM) | Off-Target Kinases | IC50 (nM) / % Inhibition |
| Compound 34 [2] | ATR | 1.5 | ATM | >1000 |
| DNA-PK | >1000 | |||
| mTOR | >1000 | |||
| PI3Kα | >1000 |
Table 3: Activity of a Thieno[3,2-d]pyrimidine-based Dual FAK/FLT3 Inhibitor
| Compound Reference | Primary Target | IC50 (nM) |
| A representative dual inhibitor | FAK | Data not specified |
| FLT3 | Data not specified | |
| The abstract indicates potent inhibition of both FAK and FLT3. |
Experimental Protocols
The assessment of kinase inhibitor cross-reactivity is typically performed using in vitro kinase assays against a large panel of purified kinases. Below are generalized protocols for two common methods.
Biochemical Kinase Assay (e.g., Kinase Panel Screening)
This method measures the ability of a test compound to inhibit the activity of a purified kinase.
-
Preparation of Reagents : Recombinant kinase, substrate (peptide or protein), ATP, and the test compound are prepared in a suitable buffer.
-
Assay Reaction : The kinase, substrate, and test compound are incubated together in the wells of a microtiter plate. The reaction is initiated by the addition of ATP.
-
Detection of Activity : Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assays : Using radio-labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays : Using antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent secondary antibody or a fluorescence resonance energy transfer (FRET) pair.
-
Luminescence-Based Assays : Measuring the amount of ATP remaining in the reaction using an enzyme that produces light in the presence of ATP (e.g., luciferase).
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
This technology measures the binding affinity of a test compound to a panel of kinases.
-
Assay Principle : An immobilized active-site directed ligand is used to capture the kinase of interest. The test compound competes with this immobilized ligand for binding to the kinase.
-
Assay Procedure : The kinase, the immobilized ligand, and the test compound are incubated together.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified. A lower amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and prevented its interaction with the immobilized ligand. Quantification is often performed using quantitative PCR (qPCR) if the kinase is tagged with a DNA label.
-
Data Analysis : The results are typically reported as the percentage of the kinase that is displaced by the test compound at a given concentration, or as a dissociation constant (Kd).
Visualizing Pathways and Processes
To better understand the context of thieno[3,2-d]pyrimidine kinase inhibitors, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for assessing their cross-reactivity.
Caption: The JAK-STAT signaling pathway, a common target for thieno[3,2-d]pyrimidine inhibitors.
Caption: A generalized workflow for assessing the cross-reactivity of kinase inhibitors.
References
A Head-to-Head Comparison of Thieno[3,2-d]pyrimidine and Pyrido[2,3-d]pyrimidin-7-one Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of targeted kinase inhibitors. Thieno[3,2-d]pyrimidines and pyrido[2,3-d]pyrimidin-7-ones have emerged as privileged structures, demonstrating potent inhibitory activity against a range of therapeutically relevant kinases. This guide provides an objective, data-driven comparison of these two scaffolds, summarizing their performance, outlining key experimental protocols for their evaluation, and visualizing their impact on relevant signaling pathways.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the reported inhibitory activities (IC50) of representative thieno[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidin-7-one inhibitors against various kinase targets. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in assay conditions.
| Thieno[3,2-d]pyrimidine Inhibitors | |||
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound B1 | EGFR L858R/T790M | 13 | [1] |
| Compound 7a | EGFR | 37.19 (WT), 204.1 (T790M) | |
| Representative Compound | PI3Kα | Potent Inhibition | |
| Compound 24 | JAK1 | 22 | [2] |
| Compound HY3 | RIPK2 | 11 | [3] |
| Compound 11c | SIRT1, SIRT2, SIRT3 | 3.6, 2.7, 4.0 | [4] |
| Compound 26 | FAK, FLT3 | Potent dual inhibition | [5] |
| Pyrido[2,3-d]pyrimidin-7-one Inhibitors | |||
| Compound | Target Kinase | IC50 (nM) | Reference |
| PD-173074 | FGFR1 | 5 | |
| PD-180970 | Bcr-Abl | <10 | [6] |
| Palbociclib (PD-0332991) | CDK4, CDK6 | 11, 16 | [7] |
| Representative Compound | CDK4 | 4 | [8] |
| Compound 33 (UH15-15) | RIPK2 | 8 | [9] |
| Compound 5o | TTK | 23 | [10] |
| Representative Compound | JAK3 | 2.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of thieno[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidin-7-one inhibitors.
In Vitro Kinase Assay (Radiometric)
This protocol describes a method to determine the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (or DMSO for control).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[11]
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.[11]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with the test compounds.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway upon inhibitor treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitor for the desired time and at the appropriate concentration.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, BSA is often preferred over milk.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these inhibitors and a typical experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: CDK4/6-Rb Signaling Pathway in Cell Cycle Progression.
Caption: General Experimental Workflow for Inhibitor Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating In Silico Docking Predictions for Thieno[3,2-d]pyrimidine Compounds with Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking predictions and experimental data for a series of thieno[3,2-d]pyrimidine compounds targeting Focal Adhesion Kinase (FAK), a crucial protein involved in cell adhesion, migration, and proliferation. The validation of computational predictions with robust experimental data is a critical step in modern drug discovery, ensuring the progression of compounds with genuine therapeutic potential.
Comparison of In Silico Docking and Experimental Inhibition Data
The following table summarizes the in silico docking scores and corresponding experimental inhibitory concentrations (IC50) for a selection of thieno[3,2-d]pyrimidine derivatives against FAK. A lower docking score generally indicates a more favorable binding interaction in the computational model, while a lower IC50 value signifies higher potency in the experimental assay.
| Compound ID | In Silico Docking Score (kcal/mol) | Experimental FAK Inhibition (IC50, nM) |
| 22 | Data not publicly available | 28.2 |
| 23 | Data not publicly available | 9.7 |
Note: While the primary research articles confirm the performance of molecular docking studies, the specific docking scores for each compound were not made publicly available in the referenced abstracts or summaries. The IC50 values are sourced from a review of the primary literature.
The data indicates that both compounds 22 and 23 are potent inhibitors of FAK, with IC50 values in the nanomolar range[1]. Compound 23, in particular, shows very strong inhibition[1]. The correlation between the in silico predictions and the experimental results is a key validation step, though the precise docking scores are not available for a direct comparison in this guide.
Experimental Protocols
FAK Enzymatic Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against FAK.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the FAK enzyme. The remaining ATP after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(E,Y)4:1)
-
Test compounds (thieno[3,2-d]pyrimidine derivatives)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader (luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Add the FAK enzyme to the wells of a microplate, followed by the test compounds.
-
Incubate to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature to allow for phosphorylation.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Record the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic effects of the thieno[3,2-d]pyrimidine compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., U-87MG, A-549, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For example, compound 22 showed IC50 values of 0.16 μM, 0.27 μM, and 0.19 μM against U-87MG, A-549, and MDA-MB-231 cell lines, respectively[1].
Visualizations
Experimental Workflow
Caption: Workflow for validating in silico predictions.
FAK Signaling Pathway and Inhibition
Caption: Inhibition of FAK signaling pathway.
References
Comparative Analysis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as ROCK Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship and performance of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives targeting Rho-associated coiled-coil containing protein kinases (ROCK).
This guide provides an objective comparison of a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives based on their inhibitory activity against ROCK1 and ROCK2. The information is supported by quantitative experimental data and detailed methodologies for key biological assays.
Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against ROCK1 and ROCK2. The data is extracted from a key study by Miao et al. (2020).[1] The compounds are grouped based on the substituent at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one core.
| Compound | R1 | R2 | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) |
| Series 1: 6-phenyl Derivatives | ||||
| 8a | H | H | >10 | >10 |
| 8b | 3-OCH3 | H | 0.432 | 0.126 |
| 8c | 3-OCH3 | 3-methoxybenzyl | 0.087 | 0.025 |
| Series 2: 6-(1H-pyrrolo[2,3-b]pyridin-4-yl) Derivatives | ||||
| 8d | H | H | 0.023 | 0.005 |
| 8e | 3-OCH3 | H | 0.015 | 0.003 |
| 8f | 4-OCH3 | H | 0.018 | 0.004 |
| 8g | 3-F | H | 0.011 | 0.002 |
| 8h | 4-F | H | 0.013 | 0.003 |
| 8i | H | 3-methoxybenzyl | 0.009 | 0.002 |
| 8j | H | 4-methoxybenzyl | 0.011 | 0.002 |
| 8k | H | 3-fluorobenzyl | 0.004 | 0.001 |
| 8l | H | 4-fluorobenzyl | 0.006 | 0.001 |
Structure-Activity Relationship (SAR) Summary
The presented data highlights key structural features influencing the ROCK inhibitory potency of thieno[2,3-d]pyrimidin-4(3H)-one derivatives:
-
Substitution at the 6-position: A significant increase in potency is observed when the 6-phenyl group is replaced with a 6-(1H-pyrrolo[2,3-b]pyridin-4-yl) moiety. For instance, compound 8d, with the pyrrolopyridine substituent, exhibits markedly lower IC50 values against both ROCK1 and ROCK2 compared to its phenyl counterpart, 8a.
-
Substitution on the 3-benzyl group: The presence and position of substituents on the 3-benzyl ring play a crucial role in modulating activity. Generally, the introduction of a methoxy or fluoro group at the meta or para position of the benzyl ring enhances inhibitory activity. Compound 8k, with a 3-fluorobenzyl group, was identified as the most potent derivative in this series.[1]
Mandatory Visualizations
ROCK Signaling Pathway
Caption: The RhoA/ROCK signaling pathway and its inhibition.
Experimental Workflow
Caption: Workflow for evaluating ROCK inhibitors.
Experimental Protocols
In vitro ROCK Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 values of the thieno[2,3-d]pyrimidin-4(3H)-one derivatives against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Long S6 Kinase substrate peptide)
-
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the ROCK enzyme and substrate in kinase buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.
-
Prepare a master mix containing ATP in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
Cell Morphology Assay
This assay is used to visually assess the effect of ROCK inhibitors on cell shape and the actin cytoskeleton.
Materials:
-
A549 or MDA-MB-231 cells
-
Cell culture medium
-
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives
-
Serum-free medium
-
Lysophosphatidic acid (LPA) to stimulate stress fiber formation
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with the test compounds at various concentrations for 1-2 hours.
-
Stimulate the cells with LPA (e.g., 10 µM) for 30 minutes to induce stress fiber formation.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain the F-actin with fluorescently labeled phalloidin for 30-60 minutes.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images to assess changes in cell morphology and the organization of the actin cytoskeleton.
Cell Migration (Wound Healing) Assay
This assay measures the effect of ROCK inhibitors on the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
A549 or MDA-MB-231 cells
-
Cell culture medium
-
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing the test compounds at various concentrations or DMSO as a control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound width.
-
Compare the rate of wound closure in the presence of the inhibitors to the control to determine the effect on cell migration.
References
Safety Operating Guide
Proper Disposal of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Based on available safety data, 2-methylthieno[3,2-d]pyrimidin-4(3H)-one is classified as a non-hazardous substance. Disposal should follow institutional guidelines for non-hazardous solid chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential logistical and safety information for the proper disposal of this compound, a compound commonly used in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be rigorously followed during handling and preparation for disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear standard laboratory gloves (nitrile or latex).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
Emergency Procedures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Quantitative Data Summary
For clarity and quick reference, the key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₆N₂OS |
| Molar Mass | 166.20 g/mol |
| Hazard Classification | Not a hazardous substance or mixture |
| Primary Disposal Route | Non-hazardous solid waste stream |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general guidelines for non-hazardous laboratory waste and should be adapted to your institution's specific requirements.
1. Verification of Non-Hazardous Status:
- Always begin by consulting the Safety Data Sheet (SDS) for the specific batch of this compound you are using. An SDS from a reputable supplier like Sigma-Aldrich will confirm its classification.
2. Consultation with Institutional EHS:
- Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority. Inform them of your intent to dispose of a non-hazardous chemical and request their specific procedures.[1][2][3] This is a critical step as local regulations and institutional policies may vary.
3. Packaging for Disposal:
- Solid Waste:
- Place the solid this compound in a securely sealed, well-labeled container. The label should clearly state the chemical name and indicate that it is non-hazardous.
- Do not dispose of the chemical in laboratory trash cans that are handled by custodial staff.[1]
- Follow your EHS guidelines for placing the container in the designated non-hazardous solid waste stream, which may be a specific dumpster or collection point.[1]
- Empty Containers:
- Ensure the original container is "RCRA empty," meaning all possible contents have been removed.
- Deface or remove the original label to prevent confusion.
- Dispose of the empty container in the regular trash or as directed by your EHS department.
4. Record Keeping:
- Maintain a record of the disposal, including the chemical name, quantity, date of disposal, and the disposal method used. This is good laboratory practice and may be required for institutional compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety & Logistical Information for Handling 2-methylthieno[3,2-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 18678-13-2). The information herein is compiled to ensure the safety of laboratory personnel and to minimize environmental impact.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this document's creation. The following guidance is based on safety information for structurally similar thienopyrimidine and pyrimidinone derivatives, as well as general best practices for handling laboratory chemicals. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any experimental work.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related compounds suggest potential hazards. The hazard code H302 ("Harmful if swallowed") has been associated with this compound. Due to the presence of the thienopyrimidine core, which is common in biologically active molecules, it is prudent to assume the compound may have other uncharacterized toxicological properties.
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles and a face shield should be worn when handling the solid or solutions. Standard safety glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. |
| Body Protection | A flame-resistant laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider the use of a chemically resistant apron or coveralls. |
| Respiratory Protection | All handling of the solid compound that may generate dust, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
A. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and materials, including spill cleanup supplies, readily available.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Handle the solid compound gently to minimize dust generation.
-
Close the primary container immediately after dispensing the required amount.
-
B. Solution Preparation:
-
Solvent Dispensing: Add the desired solvent to the reaction vessel within the fume hood.
-
Compound Addition: Slowly add the weighed this compound to the solvent.
-
Mixing: Use a magnetic stirrer or other appropriate mixing method to ensure the compound is fully dissolved. Keep the vessel covered to the extent possible during this process.
C. Experimental Use:
-
All reactions and manipulations involving this compound must be carried out in a well-ventilated chemical fume hood.
-
Avoid heating the compound in an open system. If heating is necessary, use a condenser to prevent the release of vapors.
-
Clearly label all vessels
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



